molecular formula C49H86N2O4 B15575651 31hP

31hP

Número de catálogo: B15575651
Peso molecular: 767.2 g/mol
Clave InChI: LGWPDVVSVBJOPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

31hP is a useful research compound. Its molecular formula is C49H86N2O4 and its molecular weight is 767.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C49H86N2O4

Peso molecular

767.2 g/mol

Nombre IUPAC

undecan-3-yl 4-[1-[2-(diethylamino)ethyl-methylamino]-7-heptadecan-9-yloxy-7-oxohept-2-ynyl]benzoate

InChI

InChI=1S/C49H86N2O4/c1-8-14-17-20-23-27-32-45(11-4)55-49(53)44-39-37-43(38-40-44)47(50(7)41-42-51(12-5)13-6)35-30-26-31-36-48(52)54-46(33-28-24-21-18-15-9-2)34-29-25-22-19-16-10-3/h37-40,45-47H,8-29,31-34,36,41-42H2,1-7H3

Clave InChI

LGWPDVVSVBJOPF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Biological Significance of 4-Hydroperoxycyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "31hP" did not correspond to a clearly identifiable chemical compound in standard chemical databases. The following guide is based on 4-Hydroperoxycyclophosphamide , a compound with significant relevance in pharmacology and drug development, as a representative example of a technical guide for a bioactive molecule.

This guide provides a detailed overview of 4-hydroperoxycyclophosphamide, an active metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

4-Hydroperoxycyclophosphamide is a key metabolite of cyclophosphamide, a nitrogen mustard prodrug.[1] Its potent antineoplastic and immunosuppressive activities stem from its function as an alkylating agent.[1] It is classified as a phosphorodiamide, a nitrogen mustard, a peroxol, and an organochlorine compound.[1]

Chemical Identifiers:

  • IUPAC Name: N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1]

  • CAS Number: 39800-16-3[1]

  • Molecular Formula: C₇H₁₅Cl₂N₂O₄P[1]

  • PubChem CID: 38347[1]

Quantitative Data

PropertyValueSource
Molecular Weight305.09 g/mol PubChem
XLogP3-AA-0.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem
Exact Mass304.01462 g/mol PubChem
Monoisotopic Mass304.01462 g/mol PubChem
Topological Polar Surface Area72.9 ŲPubChem
Heavy Atom Count16PubChem
Complexity333PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, and biological assessment of 4-hydroperoxycyclophosphamide are crucial for reproducible research. The following represents a generalized workflow for its preparation and use in in vitro studies.

Synthesis and Purification of 4-Hydroperoxycyclophosphamide (Illustrative)

This protocol outlines a common laboratory-scale synthesis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Cyclophosphamide B Ozonolysis in an appropriate solvent (e.g., dichloromethane) at low temperature A->B C Quenching of the reaction B->C D Crude 4-hydroperoxycyclophosphamide C->D E Column Chromatography (e.g., silica (B1680970) gel) D->E F Elution with a suitable solvent gradient E->F G Collection and concentration of fractions F->G H Pure 4-hydroperoxycyclophosphamide G->H I Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) H->I G A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of 4-hydroperoxycyclophosphamide B->C D Treat cells with varying concentrations of the compound C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Add a viability reagent (e.g., MTT, CellTiter-Glo) E->F G Measure the signal (absorbance or luminescence) F->G H Calculate cell viability and determine IC50 G->H G cluster_cellular_entry Cellular Uptake and Activation cluster_dna_damage DNA Damage Induction cluster_response Cellular Response A 4-Hydroperoxycyclophosphamide (extracellular) B Intracellular conversion to phosphoramide mustard and acrolein A->B Passive diffusion C Phosphoramide Mustard D DNA Alkylation (cross-linking of DNA strands) C->D E Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR, p53) D->E F Cell Cycle Arrest E->F allows for DNA repair G Apoptosis (programmed cell death) E->G if damage is irreparable

References

Unable to Identify "31hP" in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a chemical compound or therapeutic agent designated "31hP" has yielded no specific results in the public scientific domain. This suggests that "this compound" may be an internal project code, a typographical error, or a compound not yet disclosed in publicly available literature.

An extensive review of chemical databases and scientific search engines did not identify any molecule with the designation "this compound." The search results were unrelated to a specific chemical entity and instead pointed towards topics such as engine horsepower ratings and product model numbers.

For the intended audience of researchers, scientists, and drug development professionals, a precise chemical identifier is crucial for compiling a technical guide on the discovery and synthesis of a compound. Without a recognized chemical name, IUPAC name, CAS registry number, or a reference to a peer-reviewed publication, it is not possible to retrieve the necessary data regarding its synthesis, experimental protocols, and biological activity.

Therefore, the creation of an in-depth technical guide or whitepaper on "this compound" cannot be fulfilled at this time. To proceed, a more specific and accurate identifier for the compound of interest is required. We recommend verifying the name of the compound and providing any additional known identifiers to enable a successful literature search and the subsequent generation of the requested technical documentation.

Preliminary Toxicological Profile of 3-Hydroxypropionic Acid (3-HP)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on the strong presumption that the query "31hP" was a typographical error for "3-HP," which refers to 3-Hydroxypropionic acid. All data and analysis herein pertain to 3-Hydroxypropionic acid and its related metabolic compounds.

Introduction

3-Hydroxypropionic acid (3-HP) is a three-carbon carboxylic acid of significant interest as a platform chemical for the production of various industrial chemicals, including acrylates and biodegradable polymers.[1] It is a naturally occurring metabolite in some microorganisms and is also found in humans.[2][3] As the biotechnological production and application of 3-HP expand, a thorough understanding of its toxicological profile is imperative for safe handling and for evaluating its potential impact on human health and the environment. This technical guide provides a summary of preliminary studies on the toxicity of 3-HP and its metabolic precursor, 3-hydroxypropionaldehyde (3-HPA).

Quantitative Toxicity Data

CompoundTest TypeSpeciesRoute of AdministrationValueReference
3-Hydroxypropionaldehyde (Reuterin)LD50MouseIntraperitoneal~3374 mM/kg bw[4]
3-HydroxypropionitrileLD50MouseOral1800 mg/kg[5]
3-HydroxypropionitrileLD50RatOral3200 mg/kg[5]
3-HydroxypropionitrileLD50RabbitSkin5 mL/kg[5]

No specific LD50 values for 3-Hydroxypropionic acid in mammals were identified in the reviewed literature. Safety Data Sheets indicate that it causes skin and eye irritation and may cause respiratory irritation.[6]

In Vitro Toxicity

Studies on the in vitro effects of 3-HP and 3-HPA have focused on their antimicrobial properties and their impact on eukaryotic cells.

CompoundCell Line / SystemAssayKey FindingsReference
3-Hydroxypropionaldehyde (Reuterin)Caco-2 cellsCytotoxicityNo toxic effect at effective antimicrobial concentrations.
3-Hydroxypropionaldehyde (Reuterin)Rat erythrocytesHemolysisNo hemolytic activity up to 270 mM; 100% hemolysis at 1080 mM.[4]
3-Hydroxypropionic acidGram-positive & Gram-negative bacteriaAntibacterial activityMore effective against Gram-negative bacteria; activity is pH-dependent.[7]

Experimental Protocols

The following protocols are based on standardized guidelines and methodologies referenced in the literature for assessing the toxicity of chemicals like 3-HP.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

This method is a stepwise procedure to estimate the LD50 of a substance with the use of a minimal number of animals.

  • Test Animals: Healthy, young adult rodents (typically female rats or mice) are used.[8][9] Animals are fasted prior to dosing.[8][10]

  • Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose should be the one most likely to produce some mortality.[8]

  • Administration: The test substance is administered in a single dose by gavage.[9] A vehicle, if necessary, should be justified.

  • Procedure:

    • A group of three animals is dosed at the starting level.

    • If mortality occurs, the next lower dose is used for the next group of three animals.

    • If no mortality occurs, the next higher dose is used.

    • This stepwise procedure continues until the criteria for classification are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[8][10]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (General Protocol)

  • Cell Culture: A suitable cell line (e.g., Caco-2 for intestinal toxicity) is cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are exposed to various concentrations of the test substance (3-HP or 3-HPA).

  • Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or neutral red uptake assay.

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Signaling Pathways and Mechanisms of Toxicity

Metabolic Pathway of 3-Hydroxypropionic Acid

The production of 3-HP in microorganisms often involves the conversion of glycerol (B35011) to the intermediate 3-HPA, which is then oxidized to 3-HP. The accumulation of 3-HPA is a significant challenge in these biotechnological processes due to its toxicity.[3]

Metabolic_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol dehydratase 3-HP 3-Hydroxypropionic Acid 3-HPA->3-HP Aldehyde dehydrogenase Toxicity Toxicity 3-HPA->Toxicity High Concentration

Caption: Metabolic conversion of glycerol to 3-HP via the toxic intermediate 3-HPA.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation by 3-HPA

Recent studies have shown that 3-HPA can modulate tryptophan metabolism, leading to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in regulating cellular responses to environmental toxins. The activation of AhR by 3-HPA has been implicated in alleviating alcohol-induced liver injury by regulating AhR-CD36 signaling.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-HPA 3-Hydroxypropionaldehyde AhR_complex AhR-Hsp90-XAP2 Complex 3-HPA->AhR_complex binds to AhR AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Ligand Binding & Complex Dissociation ARNT ARNT AhR_ligand->ARNT Translocation to Nucleus & Heterodimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Initiates Transcription

Caption: Canonical AhR signaling pathway activated by ligands like 3-HPA.[11]

Mechanism of Mitochondrial Toxicity

In certain metabolic disorders, the accumulation of 3-HP can lead to mitochondrial toxicity.[4] This is thought to occur due to the disruption of the ratio of esterified Coenzyme A to free Coenzyme A.[4]

Mitochondrial_Toxicity_Workflow start Propionyl-CoA Accumulation enzyme_defect Propionyl Carboxylase Deficiency start->enzyme_defect hp_buildup 3-Hydroxypropionic Acid Buildup enzyme_defect->hp_buildup coa_ratio Disrupted Esterified CoA:Free CoA Ratio hp_buildup->coa_ratio mito_toxicity Mitochondrial Toxicity coa_ratio->mito_toxicity

Caption: Proposed mechanism of 3-HP-induced mitochondrial toxicity.[4]

Conclusion

Preliminary studies indicate that 3-Hydroxypropionic acid has a low to moderate acute toxicity profile, primarily causing irritation to the skin, eyes, and respiratory system. Its metabolic precursor, 3-hydroxypropionaldehyde, is significantly more toxic and has been shown to interact with cellular components and signaling pathways. The primary toxicological concern with 3-HP in industrial settings appears to be its inhibitory effect on microbial growth during biotechnological production. Further in-depth in vivo studies are required to establish a comprehensive toxicological profile for 3-HP, including definitive LD50 values and a more detailed understanding of its effects on mammalian systems. Researchers and drug development professionals should handle 3-HP with appropriate personal protective equipment and be aware of the potential for irritation.

References

An In-depth Technical Guide to Solubility and Stability Testing of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and stability of a novel compound, here designated as 31hP. Adherence to standardized testing protocols is critical in early-stage drug development to ensure data quality, identify potential liabilities, and inform candidate selection and formulation strategies. The following sections detail the experimental protocols, data presentation, and logical workflows necessary for a thorough assessment of this compound.

I. Solubility Testing

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and subsequent formulation challenges. Both kinetic and thermodynamic solubility assays are recommended to fully characterize a compound's solubility profile.

Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (e.g., DMSO) to an aqueous buffer. This method is high-throughput and suitable for early discovery screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Add 10 µL of the 10 mM this compound stock solution to 190 µL of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well filter plate. This results in a final theoretical concentration of 500 µM with 5% DMSO.

  • Equilibration: Cover the plate and shake for 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.[1]

  • Precipitate Removal: Separate any precipitated compound by filtering the solution through the 96-well filter plate.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV, LC/MS/MS, or UV/Vis spectroscopy.[1] A standard calibration curve for this compound should be prepared to accurately quantify the solubility.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8) in a glass vial. A minimum of three replicate determinations at each pH is recommended.

  • Equilibration: Agitate the vials using a mechanical shaker at a constant temperature (e.g., 37 ± 1 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the supernatant or filtrate using a validated, stability-indicating analytical method.

Data Presentation: this compound Solubility

Parameter Method Buffer/Medium pH Temperature (°C) Solubility (µg/mL)
Kinetic Solubility96-well filter platePhosphate-Buffered Saline7.4Room Temperature[Insert Value]
Thermodynamic SolubilityShake-Flask0.1 N HCl1.237[Insert Value]
Thermodynamic SolubilityShake-FlaskAcetate Buffer4.537[Insert Value]
Thermodynamic SolubilityShake-FlaskPhosphate Buffer6.837[Insert Value]

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM this compound in DMSO k_add Add to Aqueous Buffer (5% DMSO) k_start->k_add k_equilibrate Equilibrate (1.5-2h) k_add->k_equilibrate k_filter Filter Precipitate k_equilibrate->k_filter k_quantify Quantify Filtrate (LC-MS/UV) k_filter->k_quantify t_start Add Excess Solid this compound to Buffer t_equilibrate Equilibrate (24-48h) with Shaking t_start->t_equilibrate t_separate Separate Solid/Liquid Phases t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC-UV) t_separate->t_quantify

Caption: Workflow for kinetic and thermodynamic solubility testing.

II. Stability Testing

Stability testing is crucial for determining the shelf life and appropriate storage conditions for a pharmaceutical product by evaluating the effect of environmental factors on its quality.[2]

Experimental Protocol: Long-Term and Accelerated Stability Studies

Long-term stability testing is conducted under recommended storage conditions, while accelerated studies use more stressful conditions to expedite degradation.[3][4]

  • Batch Selection: Use at least three batches of this compound that are representative of the final product quality.[4]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][5]

    • Accelerated: Test at a minimum of three time points, such as 0, 3, and 6 months.[2][5]

  • Analytical Testing: At each time point, evaluate the samples for attributes susceptible to change, which may include:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Moisture content[2][4]

    • Dissolution (for formulated products)[2]

Experimental Protocol: Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[5]

  • Conditions: Expose this compound to a variety of stress conditions, including:

    • Hydrolysis: Acidic, basic, and neutral conditions (e.g., 0.1N HCl, 0.1N NaOH, water) at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Thermal: High temperatures (e.g., in 10°C increments above the accelerated temperature).[5]

  • Analysis: Analyze the stressed samples to identify and characterize any degradation products formed.

Data Presentation: this compound Stability

Long-Term Stability at 25°C / 60% RH

Time Point (Months) Appearance Assay (% of Initial) Total Degradation Products (%)
0[Description]100[Value]
3[Description][Value][Value]
6[Description][Value][Value]
9[Description][Value][Value]
12[Description][Value][Value]

Accelerated Stability at 40°C / 75% RH

Time Point (Months) Appearance Assay (% of Initial) Total Degradation Products (%)
0[Description]100[Value]
3[Description][Value][Value]
6[Description][Value][Value]

Signaling Pathway and Logical Relationships

While the specific signaling pathway for "this compound" is unknown, the following diagram illustrates a generic kinase inhibitor pathway as an example of how such information would be visualized.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor This compound This compound This compound->MEK Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Example signaling pathway for a generic MEK inhibitor.

References

Unveiling the Molecular Interactions of 31hP: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 31hP, a novel ionizable cationic lipid, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and single-guide RNA (sgRNA). As the landscape of genetic medicine rapidly evolves, the development of effective and safe delivery vectors is paramount. This compound represents a significant advancement in this field, demonstrating enhanced performance in preclinical models compared to established lipids. This document will detail the molecular interactions of this compound, its mechanism of action, and provide comprehensive experimental protocols for its characterization and application.

Introduction to this compound and its Role in LNP-mediated Delivery

This compound is an ionizable cationic lipid with the formal name undecan-3-yl 4-(1-((2-(diethylamino)ethyl)(methyl)amino)-7-(heptadecan-9-yloxy)-7-oxohept-2-yn-1-yl)benzoate. Its molecular formula is C49H86N2O4, and it has a pKa of 6.25. This pKa is a critical feature, as it allows LNPs formulated with this compound to remain relatively neutral at physiological pH, minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome. This pH-dependent charge switch is the cornerstone of its function in facilitating the release of its nucleic acid cargo into the cytoplasm.

The primary "molecular target" of this compound is not a specific protein in the traditional pharmacological sense. Instead, its targets are the components of the cellular machinery involved in endocytosis and the endosomal membrane itself. By interacting with and destabilizing the endosomal membrane, this compound ensures the efficient delivery of its encapsulated mRNA or sgRNA to the cytosol, where it can be translated into protein or guide gene editing machinery, respectively.

Quantitative Performance Data

While comprehensive quantitative data for this compound is not extensively available in the public domain, initial reports indicate its superior performance in comparison to well-established ionizable lipids such as DLin-MC3-DMA and SM-102.

Application Metric This compound-LNP Performance Comparator LNP Performance
Gene Silencing (in vivo) Reduction in serum transthyretin (TTR) levelsGreater reductionDLin-MC3-DMA
Vaccine Delivery (in vivo) Serum antibody titers against SARS-CoV-2 spike glycoproteinHigher titersSM-102

Note: The exact quantitative values from these comparative studies are not publicly available at this time. The table illustrates the reported qualitative improvements.

Mechanism of Action: The Endosomal Escape Pathway

The delivery of nucleic acids to the cytoplasm via LNPs is a multi-step process. The journey of a this compound-formulated LNP is visualized below, highlighting the critical endosomal escape mechanism.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP This compound-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Figure 1. Cellular uptake and endosomal escape pathway of a this compound-LNP.

Upon administration, this compound-LNPs circulate at a neutral pH, limiting aggregation and off-target interactions. They are taken up by cells through endocytosis, a process where the cell membrane engulfs the LNP, forming an endosome. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine group of this compound, imparting a positive charge to the lipid and, consequently, the LNP.

This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a structural change in the lipid organization of the endosomal membrane, leading to its destabilization and the formation of pores, ultimately allowing the encapsulated nucleic acid to escape into the cytoplasm.

Experimental Protocols

The following sections provide detailed methodologies for the formulation, characterization, and evaluation of this compound-LNPs.

Formulation of this compound-LNPs by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) (in ethanol)

  • mRNA (in a low pH buffer, e.g., 100 mM sodium acetate, pH 5.0)

  • Microfluidic mixing device and cartridges

  • Syringes

Procedure:

  • Prepare Lipid Stock Solution: Combine this compound, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Aqueous Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid stock solution into one syringe and the mRNA aqueous solution into another.

    • Set the flow rates on the microfluidic device to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).

    • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification: The formulated LNPs are typically purified and concentrated by tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated mRNA.

G Lipid_Ethanol Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixer Microfluidic Mixer Lipid_Ethanol->Microfluidic_Mixer mRNA_Buffer mRNA in Aqueous Buffer (pH 5.0) mRNA_Buffer->Microfluidic_Mixer LNP_Formation Self-Assembly of LNPs Microfluidic_Mixer->LNP_Formation Purification Purification (Dialysis/TFF) LNP_Formation->Purification Final_LNPs Purified this compound-LNPs Purification->Final_LNPs

Figure 2. Workflow for the formulation of this compound-LNPs.
Characterization of this compound-LNPs

4.2.1. Particle Size and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in a suitable buffer (e.g., PBS). Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI. A low PDI value (<0.2) indicates a monodisperse and homogenous population of nanoparticles.

4.2.2. Zeta Potential

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer. The zeta potential is measured to assess the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.

4.2.3. mRNA Encapsulation Efficiency

  • Technique: RiboGreen Assay

  • Procedure:

    • Measure the fluorescence of the LNP sample with the RiboGreen reagent. This measures the amount of unencapsulated, accessible mRNA.

    • Lyse a separate aliquot of the LNP sample with a detergent (e.g., Triton X-100) to release the encapsulated mRNA. Measure the fluorescence of this sample to determine the total amount of mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

In Vitro Evaluation of this compound-LNP Efficacy

4.3.1. Cellular Uptake

  • Technique: Flow Cytometry

  • Procedure:

    • Label the mRNA or a lipid component with a fluorescent dye (e.g., Cy5).

    • Incubate cells with the fluorescently labeled LNPs.

    • After incubation, wash the cells to remove non-internalized LNPs.

    • Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of cellular uptake.

4.3.2. Endosomal Escape Assay

  • Technique: Confocal Microscopy with Galectin-8 Reporter

  • Procedure:

    • Use a cell line that stably expresses a fluorescently tagged galectin-8 (e.g., GFP-Gal8).

    • Treat the cells with LNPs containing a fluorescently labeled mRNA.

    • Galectin-8 binds to glycans that are exposed on the luminal side of damaged endosomes.

    • Image the cells using confocal microscopy. The co-localization of the GFP-Gal8 puncta with the fluorescently labeled LNP-mRNA provides direct visualization of endosomal escape events.

4.3.3. Protein Expression

  • Technique: Luciferase Assay or Western Blot

  • Procedure (Luciferase Assay):

    • Formulate LNPs with mRNA encoding a reporter protein, such as Firefly Luciferase.

    • Treat cells with the LNPs.

    • At a specified time point (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the amount of protein expressed.

In Vivo Evaluation of this compound-LNP Efficacy

4.4.1. Biodistribution

  • Technique: In Vivo Imaging System (IVIS)

  • Procedure:

    • Incorporate a near-infrared fluorescent dye into the LNP formulation.

    • Administer the labeled LNPs to animals (e.g., mice) via the desired route (e.g., intravenous).

    • At various time points, image the animals using an IVIS to visualize the distribution of the LNPs in different organs.

4.4.2. Protein Expression

  • Technique: ELISA or Bioluminescence Imaging

  • Procedure (ELISA for secreted protein):

    • Formulate LNPs with mRNA encoding a secreted protein (e.g., erythropoietin, EPO).

    • Administer the LNPs to animals.

    • Collect blood samples at different time points.

    • Measure the concentration of the secreted protein in the serum using an ELISA kit.

Conclusion

This compound is a promising ionizable lipid that demonstrates significant potential for enhancing the efficacy of LNP-mediated delivery of nucleic acid therapeutics. Its favorable pKa and chemical structure contribute to efficient endosomal escape, a critical bottleneck in intracellular delivery. The experimental protocols outlined in this guide provide a comprehensive framework for the formulation, characterization, and evaluation of this compound-LNPs, enabling researchers to further explore its potential in a variety of therapeutic applications. As research in this area continues, the development of novel ionizable lipids like this compound will be instrumental in advancing the field of genetic medicine.

31hP discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Core Biology of Programmed Cell Death Protein 1 (PD-1)

Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor that plays a pivotal role in regulating T-cell function and maintaining immune homeostasis.[1][2] Its discovery and subsequent elucidation of its signaling pathways have revolutionized the field of oncology, leading to the development of highly effective cancer immunotherapies. This technical guide provides a comprehensive overview of the discovery, origin, molecular characteristics, and functional pathways of PD-1, intended for researchers, scientists, and professionals in drug development.

Discovery and Origin

Initial Discovery

PD-1 was discovered in 1992 by a team of researchers at Kyoto University, led by Dr. Tasuku Honjo.[1][3][4] The discovery was a result of a search for genes involved in the process of programmed cell death (apoptosis) in a T-cell hybridoma.[3][5] Using a technique known as subtractive hybridization, they isolated a novel gene that was upregulated during the induction of apoptosis.[3] They named the corresponding protein "Programmed Death-1" (PD-1) based on this initial observation.[1][3]

Elucidation of Function

Subsequent research revealed that PD-1's primary role was not to directly induce apoptosis, but rather to act as a negative regulator of the immune response.[3][5] This was definitively demonstrated in 1999 when the same research group generated PD-1 knockout mice. These mice developed lupus-like autoimmune diseases, indicating that PD-1 is essential for maintaining self-tolerance and preventing excessive immune reactions.[1][5] This established PD-1 as a key immune checkpoint molecule.

The full significance of PD-1 in pathology, particularly in cancer, became clear with the discovery of its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), and the observation that tumor cells often upregulate PD-L1 to evade immune surveillance.[1][2][6] This interaction leads to the functional inactivation, or "exhaustion," of tumor-infiltrating T cells, allowing the cancer to grow unchecked.[7][8][9]

Molecular and Genetic Characteristics

PD-1 is a type I transmembrane protein belonging to the CD28/CTLA-4 family.[2][5] The human PD-1 protein is encoded by the PDCD1 gene, located on chromosome 2q37.3.[1][2] The protein consists of an extracellular IgV-like domain, a transmembrane region, and an intracellular tail.[2][5] The cytoplasmic tail contains two key signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[2][10] These motifs are crucial for transducing inhibitory signals upon ligand binding.

Quantitative Data

Binding Affinities of PD-1 and its Ligands

The interaction between PD-1 and its ligands is a critical determinant of its function. The binding affinities (KD) can vary depending on the specific ligand and the experimental conditions.

Interacting MoleculesBinding Affinity (KD)MethodNotes
Human PD-1 / Human PD-L1~8 µMSurface Plasmon Resonance (SPR)The affinity is relatively low compared to other receptor-ligand interactions, suggesting a transient interaction.
Human PD-1 / Human PD-L2~2 µMSurface Plasmon Resonance (SPR)PD-L2 binds to PD-1 with a 2-6 fold higher affinity than PD-L1.[2]
Kaempferol / Human PD-13.04 x 10-7 MSurface Plasmon Resonance (SPR)Affinity of a natural compound inhibitor.[11]
Tannic Acid / Human PD-11.82 x 10-6 MSurface Plasmon Resonance (SPR)Affinity of a natural compound inhibitor.[11]
REGN2810 (Cemiplimab) / Human PD-1High AffinityNot specifiedTherapeutic antibody with high affinity and specificity.[12]
PD-L1 Expression in Human Cancers

The expression of PD-L1 is a key biomarker for predicting the response to anti-PD-1/PD-L1 therapies.[13][14] Expression levels are highly heterogeneous across different tumor types.[15]

Cancer TypePD-L1 Expression Level (Tumor Cells)Notes
Non-Small Cell Lung Cancer (NSCLC)HighPD-L1 expression is a predictive biomarker for immunotherapy response.[13][16]
MelanomaLow to IntermediatePD-L1 expression is lower compared to NSCLC; stromal cell expression is also important.[16]
Renal Cell Carcinoma (RCC)IntermediateExpression levels are intermediate compared to NSCLC and melanoma.[16]
Gastric CancerUpregulatedAssociated with poor prognosis.[6][17]
Colorectal Cancer (CRC)VariableAssociated with poor clinical outcomes.[6]
Bladder CancerVariableExpression levels are associated with disease severity.[6]
Liver CancerVariable (High g1)67.7% of cases show <1% tumor cell staining.[15]
Pancreatic CancerVariable (High g1)64.6% of cases show <1% tumor cell staining.[15]

Expression levels are often determined by immunohistochemistry (IHC) and reported as the percentage of tumor cells (TC) staining positive. g1: TC < 1%; g2: 1% ≤ TC < 50%; g3: TC ≥ 50%.[15]

Experimental Protocols

Protocol: cDNA Cloning of PD-1 (Subtractive Hybridization)

This protocol is a conceptual summary based on the methods used for the discovery of PD-1.[3]

  • Cell Culture and Apoptosis Induction : Culture a T-cell hybridoma line (e.g., 2B4.11). Induce apoptosis through a relevant stimulus, such as T-cell receptor (TCR) cross-linking or glucocorticoids.

  • mRNA Isolation : Isolate poly(A)+ RNA from both the apoptotic (tester) and control (driver) cell populations at a specific time point post-induction.

  • cDNA Synthesis : Synthesize double-stranded cDNA from the tester mRNA population.

  • Subtractive Hybridization :

    • Hybridize the tester cDNA with an excess of driver mRNA. This allows sequences common to both populations to form cDNA-mRNA hybrids.

    • Separate the single-stranded, unhybridized cDNA (representing genes upregulated in the apoptotic cells) from the hybrids using hydroxyapatite (B223615) chromatography.

    • Repeat the hybridization and separation steps to enrich for apoptosis-specific cDNAs.

  • Library Construction and Screening :

    • Clone the enriched, subtracted cDNA fragments into a suitable vector (e.g., λgt10) to create a subtracted cDNA library.

    • Screen the library using subtracted cDNA probes to identify and isolate positive clones.

  • Sequencing and Analysis : Sequence the isolated cDNA clones to identify novel genes. The sequence for Pdcd1 was identified through this process.

Protocol: Detection of PD-L1 Expression by Immunohistochemistry (IHC)

This is a generalized protocol for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[13][18]

  • Sample Preparation : Obtain FFPE tumor tissue sections (4-5 µm thick) on charged microscope slides.

  • Deparaffinization and Rehydration : Heat slides to melt paraffin, followed by washes in xylene and a graded series of ethanol (B145695) solutions to rehydrate the tissue.

  • Antigen Retrieval : Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath to unmask the antigen.

  • Blocking : Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific protein binding using a protein block solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation : Incubate the slides with a validated primary antibody clone specific for PD-L1 (e.g., 22C3, SP142, SP263) at a predetermined optimal concentration and time.[18]

  • Secondary Antibody and Detection :

    • Wash slides to remove unbound primary antibody.

    • Apply a polymer-based detection system containing a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Wash slides and apply a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting : Lightly counterstain the tissue with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.

  • Scoring : A pathologist scores the slide by determining the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. Immune cell staining is also assessed depending on the specific assay and tumor type.

Signaling Pathways and Workflows

PD-1 Inhibitory Signaling Pathway

Upon engagement with its ligands (PD-L1 or PD-L2), the tyrosine residues within the ITIM and ITSM motifs of PD-1's cytoplasmic tail become phosphorylated. This leads to the recruitment of the tyrosine phosphatase SHP-2 (and possibly SHP-1).[10][19] SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[10] This effectively dampens T-cell activation, proliferation, and cytokine production.[10][19]

PD1_Signaling cluster_TCell T-Cell cluster_APC Tumor Cell / APC PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K SHP2->PI3K Dephosphorylates SHP2->ZAP70 Dephosphorylates TCell_Activation T-Cell Activation (Cytokine release, Proliferation) PI3K->TCell_Activation Promotes ZAP70->TCell_Activation Promotes PDL1 PD-L1 PDL1->PD1 Binds

PD-1 signaling pathway upon ligand binding.
Experimental Workflow for PD-1/PD-L1 Inhibitor Screening

The screening for novel PD-1 or PD-L1 inhibitors involves a multi-step process, starting from initial binding assays to complex cell-based functional assays and finally in vivo models.

Inhibitor_Screening_Workflow cluster_0 Phase 1: Binding & Blockade Assays cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Models BindingAssay Binding Affinity Assay (e.g., SPR, ELISA) BlockadeAssay PD-1/PD-L1 Blockade Assay (e.g., Competition ELISA) BindingAssay->BlockadeAssay TCellActivation T-Cell Activation Assay (Cytokine release - IL-2, IFN-γ) BlockadeAssay->TCellActivation TCellProliferation T-Cell Proliferation Assay TCellActivation->TCellProliferation CoCulture Tumor/T-Cell Co-Culture (Tumor Cell Killing) TCellProliferation->CoCulture HumanizedMice Humanized Mouse Models (e.g., PD-1 Knock-In) CoCulture->HumanizedMice Xenograft Tumor Xenograft Models HumanizedMice->Xenograft

Workflow for screening PD-1/PD-L1 inhibitors.

References

An Initial Literature Review of the Tylophorine Derivative, Compound 31

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an initial literature review of Compound 31, a C9-substituted phenanthrene-based tylophorine (B1682047) derivative. The user's initial query for "31hP compound" likely refers to this molecule, which has demonstrated significant immunomodulatory properties. This document collates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development. Compound 31 has emerged as a promising agent for its ability to promote the expression of the transcription factor Foxp3, a key regulator of regulatory T cells (Tregs), suggesting its potential in the treatment of autoimmune diseases and other inflammatory conditions.

Quantitative Data

The following tables summarize the reported quantitative data for Compound 31 and related tylophorine derivatives.

Table 1: Biological Activity and Cytotoxicity of Compound 31

ParameterCell LineValueReference
IC50 (Foxp3 Expression Promotion)Naive CD4+ T cells~500 µM[1]
CC50 (Cytotoxicity)Raw 264.7 cells41 ± 6 µM[1]

Table 2: Cytotoxicity of Various Tylophorine Derivatives in Raw 264.7, HEK293T, and Jurkat Cells

CompoundRaw 264.7 IC50 (µM)HEK293T IC50 (µM)Jurkat IC50 (µM)Reference
31 41 ± 6 38 ± 18 92 ± 12 [1]
32227 ± 11115 ± 14213 ± 11[1]
33241 ± 17156 ± 16257 ± 17[1]
34216 ± 14153 ± 13275 ± 15[1]

Note: A specific IC50 value for the direct inhibition of TNF-α by Compound 31 is not explicitly available in the reviewed literature. However, the parent compound, tylophorine, has been shown to inhibit VEGF-stimulated TNF-α secretion in HUVECs.[2] Further studies are required to quantify the direct TNF-α inhibitory activity of Compound 31.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning Compound 31.

Synthesis of C9-Substituted Phenanthrene-Based Tylophorine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 9-substituted phenanthrene (B1679779) derivatives, which is applicable to the synthesis of Compound 31.[3]

Materials:

  • Substituted piperidine (B6355638)

  • Bromide precursor

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO4)

  • 2M aqueous HCl in Methanol (B129727) (for salt preparation)

Procedure:

  • Add an excess of the substituted piperidine to a mixture of the bromide precursor and TEA in DMF.

  • Stir the reaction mixture at room temperature or 60 °C overnight.

  • Remove the DMF under reduced pressure.

  • Extract the residue with CH2Cl2.

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over MgSO4.

  • Purify the crude product by chromatography to afford the final 9-substituted phenanthrene derivative.

  • For the preparation of the HCl salt, treat the final product with 2M aqueous HCl in methanol at room temperature.

Foxp3 Expression Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of Compound 31 on Foxp3 expression in naive CD4+ T cells.[4]

Materials:

  • Naive CD4+ T cells isolated from B6 Foxp3-GFP reporter mice

  • Compound 31

  • TGF-β (5 ng/mL)

  • Complete cell culture medium

  • Flow cytometer

  • Appropriate antibodies for surface markers (e.g., CD4)

  • Fixation/Permeabilization buffers

Procedure:

  • Sort naive CD4+ T cells from the spleens and lymph nodes of B6 Foxp3-GFP mice.

  • Culture the sorted cells in complete medium in the presence of 5 ng/mL TGF-β.

  • Add different concentrations of Compound 31 to the cell cultures.

  • Incubate the cells for 3 days.

  • Harvest the cells and stain for surface markers (e.g., CD4) using fluorescently labeled antibodies.

  • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

  • Analyze the percentage of GFP-positive (Foxp3-expressing) cells within the CD4+ T cell population using a flow cytometer.

TNF-α Inhibition Assay (ELISA)

This protocol describes a general method to assess the inhibitory effect of tylophorine derivatives on TNF-α production in LPS-stimulated murine splenocytes.[4]

Materials:

  • Splenocytes isolated from BALB/c mice

  • Compound 31 or other tylophorine derivatives

  • Lipopolysaccharide (LPS) (50 ng/mL)

  • Complete cell culture medium

  • TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Isolate splenocytes from BALB/c mice.

  • Plate the splenocytes in 96-well plates.

  • Add different doses of the test compound (e.g., Compound 31) to the wells and incubate for 2 hours.

  • Stimulate the cells with 50 ng/mL LPS for 24 hours.

  • Collect the culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value for TNF-α inhibition by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis of AKT/mTOR and ERK Signaling Pathways

This protocol provides a general procedure to investigate the effect of Compound 31 on the phosphorylation status of key proteins in the AKT/mTOR and ERK signaling pathways.[5]

Materials:

  • Relevant cell line (e.g., naive CD4+ T cells)

  • Compound 31

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of AKT, mTOR, and ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat with Compound 31 for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of Compound 31 and a typical experimental workflow for its characterization.

cluster_0 Compound 31 Mechanism of Action cluster_1 Signaling Pathways cluster_2 Cellular Effects Compound 31 Compound 31 AKT/mTOR Pathway AKT/mTOR Pathway Compound 31->AKT/mTOR Pathway inhibits ERK Pathway ERK Pathway Compound 31->ERK Pathway inhibits Foxp3 Expression Foxp3 Expression AKT/mTOR Pathway->Foxp3 Expression inhibition leads to increased expression DNMT1 DNMT1 ERK Pathway->DNMT1 inhibits expression Demethylation of Foxp3 Promoter Demethylation of Foxp3 Promoter DNMT1->Demethylation of Foxp3 Promoter inhibition leads to Demethylation of Foxp3 Promoter->Foxp3 Expression enhances

Caption: Proposed signaling pathway of Compound 31.

cluster_0 Experimental Workflow for Compound 31 Characterization cluster_1 Assay Details Synthesis Synthesis In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays Mechanism of Action Studies Mechanism of Action Studies In Vitro Assays->Mechanism of Action Studies Foxp3 Expression Assay Foxp3 Expression Assay In Vitro Assays->Foxp3 Expression Assay TNF-alpha Inhibition Assay TNF-alpha Inhibition Assay In Vitro Assays->TNF-alpha Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay Western Blot Western Blot Mechanism of Action Studies->Western Blot AKT/mTOR & ERK Pathways Data Analysis Data Analysis Foxp3 Expression Assay->Data Analysis TNF-alpha Inhibition Assay->Data Analysis Cytotoxicity Assay->Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for Compound 31.

References

Methodological & Application

Unraveling "31hP": A Search for Experimental Protocols in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "31hP" in the context of cell culture experimental protocols, no specific molecule, compound, or protein with this designation could be identified in the available scientific literature. This suggests that "this compound" may be a novel or proprietary substance not yet publicly documented, an internal laboratory identifier, or a potential typographical error.

For researchers, scientists, and drug development professionals seeking detailed application notes and protocols, the absence of information on "this compound" prevents the creation of specific experimental guidelines, data summaries, and signaling pathway diagrams as requested. Standard cell culture techniques are well-established, but protocols are highly dependent on the specific substance being investigated and its expected biological effects.

To proceed with generating the requested detailed protocols, further clarification on the identity of "this compound" is essential. Information required includes:

  • Full name and nature of the substance: Is it a small molecule, peptide, protein, or other type of compound?

  • Biological Target or Pathway: What is the intended cellular target or signaling pathway of "this compound"?

  • Known Effects: Are there any preliminary data or expected outcomes from treating cells with "this compound"?

Without this fundamental information, any provided protocol would be generic and not tailored to the specific needs of investigating "this compound".

General Cell Culture Protocols as a Starting Point

While a specific protocol for "this compound" cannot be provided, researchers can refer to established general cell culture protocols as a foundational framework. These protocols typically cover essential procedures such as:

  • Cell Line Maintenance: Including thawing, passaging, and cryopreservation of both adherent and suspension cell lines.

  • Cell Seeding for Experiments: Determining appropriate cell densities for various culture vessels.

  • Treatment of Cells: General guidelines for preparing and adding a test compound to cell cultures.

  • Assessment of Cell Viability and Proliferation: Standard assays to measure the effect of a compound on cell health.

Below are tables and diagrams outlining these general procedures, which can be adapted once the specific properties of "this compound" are known.

Standard Cell Culture Vessel Specifications and Seeding Densities

Quantitative data for common cell culture vessels is crucial for experimental planning and reproducibility. The following table provides typical specifications for various culture flasks and dishes.

Culture VesselGrowth Area (cm²)Recommended Medium Volume (mL)Approximate Seeding Density (cells/cm²)Approximate Cell Yield at Confluency
T-25 Flask255 - 7.51 x 10⁴ - 3 x 10⁴1.25 x 10⁶ - 2.5 x 10⁶
T-75 Flask7515 - 22.51 x 10⁴ - 3 x 10⁴3.75 x 10⁶ - 7.5 x 10⁶
T-175 Flask17535 - 52.51 x 10⁴ - 3 x 10⁴8.75 x 10⁶ - 1.75 x 10⁷
60 mm Dish214 - 51 x 10⁴ - 3 x 10⁴1.05 x 10⁶ - 2.1 x 10⁶
100 mm Dish5510 - 121 x 10⁴ - 3 x 10⁴2.75 x 10⁶ - 5.5 x 10⁶

Note: Seeding densities and cell yields are highly dependent on the specific cell line being used.

General Protocol for Treating Adherent Cells with a Test Compound

This protocol outlines a typical workflow for applying a test compound to adherent cells in culture.

StepProcedureKey Considerations
1 Cell Seeding Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
2 Compound Preparation Prepare a stock solution of the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
3 Treatment Remove the existing culture medium and replace it with fresh medium containing the test compound at the desired final concentrations. Include a vehicle control (medium with solvent only).
4 Incubation Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
5 Downstream Analysis After incubation, harvest the cells or perform in-plate assays to assess the effects of the compound on parameters such as cell viability, proliferation, gene expression, or protein activity.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating experimental procedures. Below is a Graphviz diagram illustrating a general workflow for a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with 'this compound' seed_cells->treat_cells prepare_compound Prepare 'this compound' Dilutions prepare_compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Gene Expression) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

A general workflow for a cell-based compound screening assay.

Hypothetical Signaling Pathway Diagram

Without knowing the target of "this compound", a specific signaling pathway cannot be depicted. However, a generic kinase signaling cascade can be illustrated as an example of the types of diagrams that can be generated once more information is available.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Regulates This compound This compound This compound->Receptor

An example of a generic kinase signaling pathway.

To enable the creation of the requested detailed and accurate application notes and protocols, it is imperative that the identity and biological context of "this compound" be provided. Once this information is available, specific, actionable, and valuable experimental guidance can be developed for the intended audience of researchers, scientists, and drug development professionals.

Application Notes and Protocols for In Vivo ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "31hP" is not a recognized standard in biomedical literature. This document assumes the intended topic is Phosphorus-31 (³¹P) Magnetic Resonance Spectroscopy (³¹P-MRS) , a powerful, non-invasive technique used to study bioenergetics and metabolism in vivo.

Introduction to ³¹P-MRS in Preclinical Research

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) is a unique, non-invasive analytical method that allows for the in vivo quantification of key metabolites involved in cellular energy metabolism.[1][2] By detecting compounds containing phosphorus, ³¹P-MRS provides a window into the energetic state of tissues, making it an invaluable tool for researchers, scientists, and drug development professionals.[3][4] The technique enables the repeated measurement of high-energy phosphate (B84403) compounds, allowing for longitudinal studies of disease progression and response to therapeutic interventions in the same animal.[1]

Key metabolites detectable with ³¹P-MRS include:

  • Adenosine Triphosphate (ATP): The primary energy currency of the cell. The three phosphate groups (α, β, γ) of ATP are distinguishable in a ³¹P spectrum.[5]

  • Phosphocreatine (PCr): An immediate energy reserve for the rapid regeneration of ATP, particularly in tissues with high and fluctuating energy demands like muscle and brain.[3][5]

  • Inorganic Phosphate (Pi): A key substrate and product in energy metabolism. Its chemical shift is sensitive to the intracellular pH, allowing for the non-invasive measurement of pH.[2][5]

  • Phosphomonoesters (PME): Includes precursors for membrane synthesis such as phosphocholine (B91661) and phosphoethanolamine.[2][3]

  • Phosphodiesters (PDE): Includes membrane breakdown products like glycerophosphocholine and glycerophosphoethanolamine.[2][3]

Applications in Animal Models

³¹P-MRS is widely applied across various animal models to investigate the metabolic underpinnings of physiology and disease.

  • Skeletal Muscle Bioenergetics: This is one of the most common applications. ³¹P-MRS is used to assess mitochondrial function by measuring the kinetics of PCr recovery after exercise or induced ischemia.[1] It has been instrumental in studying animal models of diabetes, muscular dystrophy, and peripheral arterial disease.[6][7]

  • Myocardial Energetics: In rodent models of cardiac disease, such as heart failure or myocardial infarction, ³¹P-MRS can quantify the myocardial energy state through the PCr/ATP ratio.[8][9] A decline in this ratio is a sensitive indicator of cardiac stress and dysfunction.

  • Neuroenergetics and Brain Metabolism: ³¹P-MRS allows for the investigation of high-energy phosphate metabolism in the brain of animal models of neurodegenerative diseases (e.g., Alzheimer's disease), stroke, and aging.[3][10] It provides insights into mitochondrial dysfunction and alterations in membrane phospholipid metabolism.

  • Oncology: In tumor xenograft models, ³¹P-MRS can characterize the metabolic phenotype of cancers and monitor the metabolic response to anti-cancer therapies. Changes in PME and PDE levels can reflect alterations in tumor cell proliferation and death.

  • Liver Metabolism: The technique can be applied to study hepatic energy metabolism in models of liver disease, such as non-alcoholic fatty liver disease (NAFLD) and cirrhosis.[5]

Quantitative Data from ³¹P-MRS Studies in Animal Models

The following tables summarize representative quantitative data obtained from ³¹P-MRS studies in various animal models. These values can vary based on the specific animal strain, age, physiological state, and MRS methodology.

Table 1: High-Energy Phosphate Ratios in Different Tissues and Models

Animal ModelTissueConditionPCr/ATP RatioPi/PCr RatioIntracellular pHReference
Healthy C57BL/6 MouseHeartBaseline~1.0--[8]
Mouse (TAC model)HeartHeart Failure0.76 ± 0.13--[8]
Healthy RatSkeletal MuscleBaseline--7.09 ± 0.01[6]
Rat (ACS model)Skeletal Muscle120 min Ischemia--6.43 ± 0.13[6]
Young mdx MouseSkeletal MuscleDystrophicTrend lowerElevated (p=0.02)-[7]
Healthy RatBrainBaseline---[11]

Table 2: Metabolite T₁ Relaxation Times in Mouse Heart at 9.4T

MetaboliteT₁ Relaxation Time (seconds)
Phosphocreatine (PCr)2.54 ± 0.41
γ-Adenosine Triphosphate (γ-ATP)1.45 ± 0.25
α-Adenosine Triphosphate (α-ATP)1.09 ± 0.31
Data from healthy control and TAC mice showed no significant difference in T₁ values.[8]

Experimental Protocols

This section provides a generalized protocol for performing in vivo ³¹P-MRS on a small animal model, such as a mouse or rat. Specific parameters must be optimized for the hardware (MR scanner, coils) and the biological question.[12]

Protocol: In Vivo ³¹P-MRS of Rodent Skeletal Muscle

1. Animal Preparation

  • Anesthetize the animal using isoflurane (B1672236) (e.g., 3% for induction, 1-1.5% for maintenance) delivered in oxygen or medical air.[7]

  • Position the animal supine or prone on a custom-built cradle, ensuring the target tissue (e.g., hindlimb muscle) is correctly positioned relative to the MRS coil.[11]

  • Monitor vital signs, including respiration and body temperature, throughout the experiment. Maintain body temperature at 36–38°C using a circulating warm water system or a warm air blower.[11]

2. MR System Setup

  • Use a high-field MR scanner (e.g., 4.7T, 7T, 9.4T, or 11.1T) for optimal signal-to-noise ratio (SNR) and spectral resolution.[1][7]

  • Utilize a dual-tuned radiofrequency (RF) coil (e.g., ¹H/³¹P surface coil) to allow for both proton (¹H) imaging for anatomical localization and ³¹P spectroscopy.[8][11]

  • Place the coil directly over the region of interest (e.g., gastrocnemius muscle).

3. Data Acquisition

  • Anatomical Imaging: Acquire ¹H anatomical images (e.g., T2-weighted images) to accurately position the volume of interest (VOI) for spectroscopy.[6]

  • Shimming: Perform magnetic field shimming on the VOI to optimize the homogeneity of the magnetic field, which is critical for achieving narrow spectral linewidths and good spectral quality.

  • ³¹P-MRS Acquisition:

    • Select a suitable localization sequence, such as Image Selected In Vivo Spectroscopy (ISIS), to acquire spectra specifically from the VOI.[10][11]

    • Set acquisition parameters. These are highly system-dependent but may include:

      • Repetition Time (TR): A TR of 4-6 seconds is often used for partially saturated spectra to balance SNR and acquisition time.[10][11] For fully relaxed spectra to determine absolute concentrations, a much longer TR is required (>15s).[8]

      • Number of Averages: Varies from 128 to 1024 or more, depending on the desired SNR and temporal resolution.[8][10]

      • Pulse Type: Use an excitation pulse with a bandwidth sufficient to excite all ³¹P metabolites of interest uniformly.[12]

  • (Optional) Dynamic Scans & Magnetization Transfer:

    • For dynamic studies (e.g., ischemia/reperfusion), acquire spectra continuously with a defined temporal resolution (e.g., one spectrum every 1-2 minutes).[6]

    • For measuring reaction kinetics (e.g., creatine (B1669601) kinase flux), implement a magnetization transfer (MT) protocol, which involves selectively saturating the γ-ATP resonance and observing the effect on the PCr signal.[13]

4. Data Processing and Analysis

  • Apply post-processing steps to the raw data (FID signal), including Fourier transformation, phase correction, and baseline correction.

  • Use specialized software like jMRUI or LCModel for spectral quantification.[10][11] The software fits the acquired spectrum to a basis set of known metabolite signals to determine the relative or absolute concentrations of each compound.

  • Calculate metabolite ratios (e.g., PCr/ATP, Pi/PCr) and intracellular pH (from the chemical shift difference between the Pi and PCr peaks).

Visualizations: Pathways and Workflows

Cellular Bioenergetics Pathway

The following diagram illustrates the central role of phosphorus metabolites in cellular energy transfer, particularly the creatine kinase (CK) reaction, which buffers ATP levels.

G cluster_mito Mitochondrion cluster_cyto Cytosol Mito_ATP ATP Mito_ADP ADP + Pi Mito_ATP->Mito_ADP Oxidative Phosphorylation ATP ATP Mito_ATP->ATP Transport PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Creatine Kinase (CK) ADP ADP + Pi ATP->ADP Creatine Kinase (CK) Work Myofibril Contraction, Ion Pumps, etc. ATP->Work Energy for Cellular Work Work->ADP

Caption: Key phosphorus metabolite pathways in energy metabolism.

Experimental Workflow for In Vivo ³¹P-MRS

This diagram outlines the typical workflow for conducting an in vivo ³¹P-MRS experiment in an animal model.

G A Animal Preparation (Anesthesia, Positioning) B ¹H Anatomical Imaging (Scout Scans) A->B C Voxel Placement (Region of Interest) B->C D Magnetic Field Shimming C->D E ³¹P-MRS Data Acquisition (e.g., ISIS, Dynamic Scan) D->E F Data Processing (Fourier Transform, Phasing) E->F G Spectral Quantification (LCModel, jMRUI) F->G H Metabolite Ratios & pH (Data Interpretation) G->H

Caption: Standard workflow for an in vivo ³¹P-MRS study.

References

Application Notes and Protocols: 31hP for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

31hP is an asymmetric A³-lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA).[1][2] Its structure is optimized for biodegradability and efficient in vivo performance.[3][4] Lipid nanoparticles formulated with this compound have demonstrated high stability and efficacy in hepatic mRNA delivery and gene editing, surpassing previous generations of delivery lipids such as MC3 and SM-102 in preclinical models.[5] These characteristics make this compound a promising candidate for the development of mRNA-based therapeutics and vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-formulated lipid nanoparticles (this compound LNPs) from preclinical studies.

Table 1: Physicochemical Properties of this compound LNPs [6]

ParameterValue
Size (Diameter)~80-100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%
pKa~6.8

Table 2: Preclinical Dosage of this compound LNPs for mRNA Delivery in Mice

Administration RoutemRNA DoseApplicationReference
Intramuscular (i.m.)2 µg per mousemLuc expression, SARS-CoV-2 Spike mRNA vaccine[3][6]
Intravenous (i.v.)0.1 mg/kgmLuc expression[4]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing.[3][6]

Materials:

  • This compound (ionizable lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA (e.g., encoding luciferase or a target antigen)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.

  • mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Pump the two solutions through the microfluidic mixing device to allow for the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Concentration and Sterilization: Concentrate the LNP suspension using an appropriate method (e.g., ultrafiltration) and sterilize by passing through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo mRNA Delivery in Mice

This protocol outlines the administration of this compound LNPs to mice for evaluating mRNA expression.

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., firefly luciferase)

  • Mice (e.g., C57BL/6)

  • D-luciferin (for luciferase expression imaging)

  • In vivo imaging system (IVIS)

Procedure:

Intramuscular (i.m.) Administration: [3][6]

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 2 µg of mLuc-loaded LNPs intramuscularly into the hind limb of each mouse.

  • At 4 hours post-injection, administer D-luciferin intraperitoneally at a dose of 150 mg/kg.

  • After 10-15 minutes, image the mice using an in vivo imaging system to quantify luciferase expression at the injection site and in other organs like the liver.

Intravenous (i.v.) Administration: [4]

  • Administer mLuc-loaded LNPs to mice via intravenous injection at a dose of 0.1 mg/kg.

  • At 4 hours post-treatment, prepare a fresh 15 mg/mL stock solution of D-luciferin in DPBS.

  • Administer the D-luciferin solution intraperitoneally at a dose of 100 mg/kg.[3]

  • Image the mice using an in vivo imaging system to quantify whole-body luciferase expression.

Visualizations

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs for mRNA delivery.

G Proposed Mechanism of this compound LNP Cellular Uptake and mRNA Release cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments 31hP_LNP This compound LNP (with mRNA cargo) Endosome Endosome 31hP_LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Proton Sponge Effect) mRNA_Translation mRNA Translation (Ribosome) Cytosol->mRNA_Translation mRNA Release Protein Synthesized Protein mRNA_Translation->Protein Protein Synthesis

Caption: Proposed mechanism of this compound LNP-mediated mRNA delivery.

Experimental Workflow

The diagram below outlines the general workflow for evaluating this compound LNPs in preclinical studies.

G Preclinical Evaluation Workflow for this compound LNPs LNP_Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (DLS, RiboGreen) LNP_Formulation->Characterization InVitro 3. In Vitro Transfection (Cell Lines) Characterization->InVitro InVivo 4. In Vivo Administration (Mice - i.m. or i.v.) InVitro->InVivo Imaging 5. In Vivo Imaging (IVIS) InVivo->Imaging Analysis 6. Data Analysis (Expression Quantification) Imaging->Analysis

Caption: General workflow for preclinical evaluation of this compound LNPs.

References

Quantitative Analysis of Phosphorus-Containing Compounds Using ³¹P NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of phosphorus-containing compounds using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is a powerful and reliable analytical technique for the characterization and quantification of a wide range of phosphorus species in various matrices, from pharmaceutical formulations to biological and environmental samples.[1][2]

Principles of Quantitative ³¹P NMR

Phosphorus-31 (³¹P) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, which result in excellent sensitivity.[1] The wide chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments within a molecule, often leading to simpler spectra with less signal overlap compared to ¹H NMR.[1] For quantitative analysis, the intensity of a ³¹P NMR signal is directly proportional to the molar concentration of the corresponding phosphorus nucleus.

Quantification Methods

Two primary methods are employed for quantification using ³¹P NMR: the internal standard method and the external standard method.

  • Internal Standard (IS) Method: An internal standard, a phosphorus-containing compound with a known concentration and a resonance that does not overlap with the analyte signals, is added directly to the sample. This method is often favored for its simplicity as it does not require a calibration curve.[1][3]

  • External Standard (ES) Method: A reference standard is prepared and measured in a separate NMR tube from the analyte. This approach is advantageous as it prevents any potential interaction between the standard and the sample and avoids contamination of the analyte.[1]

A summary of key considerations for each method is presented in Table 1.

FeatureInternal Standard MethodExternal Standard Method
Procedure Standard is mixed with the analyte.Standard is measured separately from the analyte.
Advantages Simple, no calibration curve needed, corrects for variations in sample volume and spectrometer performance.[1][3]Avoids sample contamination and potential interactions between the standard and analyte.[1]
Disadvantages Potential for interaction between the standard and analyte, requires a standard with a non-overlapping signal.Requires precise volume calibration and can be less accurate if experimental conditions vary between sample and standard measurements.
Best Suited For Purity assessment and quantification in simple to moderately complex mixtures.[1]Analysis of natural products or when a suitable internal standard is unavailable.[1][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible quantitative ³¹P NMR results. The following are generalized protocols that can be adapted based on the specific sample matrix.

Protocol 1: General Soluble Analytes (e.g., Pharmaceuticals, Pure Compounds)

  • Analyte Preparation: Accurately weigh a known amount of the analyte.

  • Solvent Selection: Dissolve the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the stability of the analyte and the reference standard.[4] For instance, aprotic solvents like DMSO-d₆ are preferred over protic solvents like CD₃OD when using certain reference standards to avoid deuterium (B1214612) exchange.[4]

  • Internal Standard Addition: If using the internal standard method, accurately weigh a known amount of a suitable internal standard (e.g., triphenyl phosphate, phosphonoacetic acid) and add it to the analyte solution.[5]

  • Homogenization: Ensure the sample is completely dissolved and homogeneous by vortexing or gentle shaking.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Protocol 2: Phospholipids (B1166683) in Complex Matrices (e.g., Nutraceuticals, Formulations)

This protocol is adapted from methods used for the analysis of phospholipids in matrices like soy lecithin (B1663433) or krill oil.[2]

  • Extraction: Perform a validated lipid extraction from the sample matrix.

  • Solvent System: Re-dissolve the extracted lipids in a specific solvent mixture, often containing a chelating agent to reduce signal broadening from paramagnetic ions.

  • Internal Standard: Add a known concentration of an appropriate internal standard.

  • Homogenization and Transfer: Vortex the sample until homogeneous and transfer to an NMR tube.

Protocol 3: Environmental Samples (e.g., Sediments)

This protocol is based on methods developed for the analysis of organic phosphorus in marine sediments.[6][7]

  • Pre-treatment: Air-dry the sediment sample.[8]

  • Inorganic Phosphorus Removal (Optional but Recommended): To enhance the signals of low-abundance organic phosphorus species, a sequential extraction can be performed to remove the majority of inorganic orthophosphate.[6][7] This involves a reductive step to solubilize iron-bound phosphorus, followed by a low pH digestion to extract apatite-bound phosphorus.[6][7]

  • Alkaline Extraction: Extract the remaining residue with an alkaline solvent such as 0.25 M NaOH containing 0.05 M Na₂EDTA.[6][7]

  • Concentration: Concentrate the extract under controlled temperature to avoid degradation.[8]

  • Re-dissolution and Analysis: Re-dissolve the concentrated extract in a suitable solvent for NMR analysis.

A summary of sample preparation parameters for different applications is provided in Table 2.

ApplicationSample TypeKey Preparation StepsReference Standard Examples
Pharmaceuticals Pure or formulated drug substanceDissolution in appropriate deuterated solvent.Triphenyl phosphate, Phosphonoacetic acid[5]
Nutraceuticals Phospholipid mixtures (e.g., lecithin)Lipid extraction, use of specific solvent systems.[2]Methylene diphosphonic acid[9]
Metabolomics Biological fluids (e.g., seminal plasma)Direct analysis or with minimal dilution.Not always required if comparing relative quantities.
Environmental Soil, SedimentDrying, sequential extraction to remove inorganic P, alkaline extraction.[6][7][8][9]Methylene diphosphonic acid[9]
NMR Data Acquisition

For quantitative ³¹P NMR, it is essential to acquire spectra under conditions that ensure the signal intensity is directly proportional to the concentration.

Protocol 4: Quantitative ³¹P NMR Data Acquisition

  • Spectrometer Setup: Tune and match the ³¹P probe. Perform B₀ shimming to optimize magnetic field homogeneity.

  • Pulse Sequence: Use a simple pulse-acquire sequence.

  • Proton Decoupling: To obtain sharp singlets and improve the signal-to-noise ratio, ¹H decoupling is typically used. For accurate quantification, inverse gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[10]

  • Acquisition Parameters: Set the appropriate spectral width to encompass all expected ³¹P signals. The acquisition time should be sufficient to allow for the decay of the Free Induction Decay (FID).

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay between pulses should be at least 5 times the longest longitudinal relaxation time (T₁) of any phosphorus nucleus in the sample (both analyte and standard). This ensures complete relaxation and allows for accurate integration.

  • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio for the signals of interest.

Key data acquisition parameters are summarized in Table 3.

ParameterRecommendation for Quantitative AnalysisRationale
Pulse Sequence Simple pulse-acquireDirect excitation and detection.
Proton Decoupling Inverse Gated DecouplingSuppresses NOE to ensure signal intensity is proportional to concentration.[10]
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Ensures complete relaxation of all nuclei before the next pulse.
Flip Angle Typically 90° for maximum signal, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be used if T₁ values are very long, though this requires careful calibration.To excite the magnetization effectively.
Acquisition Time Sufficient for FID to decayTo obtain high-resolution spectra.
Data Processing and Quantification
  • Fourier Transformation: Apply an exponential multiplication (line broadening) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals of interest for the analyte and the internal standard (if used).

  • Calculation:

    • Internal Standard Method:

      • Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (Mass_IS / Mass_analyte) * Purity_IS Where:

      • Area is the integrated area of the signal.

      • N is the number of phosphorus atoms giving rise to the signal.

      • Mass is the mass of the analyte or internal standard.

      • Purity is the purity of the internal standard.

    • External Standard Method:

      • A calibration curve of signal intensity versus concentration is typically generated from a series of standard solutions. The concentration of the analyte is then determined from this curve.

Specialized software such as LCModel can also be used for the robust analysis and quantification of in vivo ³¹P NMR spectra by fitting the experimental data to a basis set of known metabolite spectra.[11][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification A Weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Homogenize Solution B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E Insert Sample F Set Acquisition Parameters (d1, decoupling) E->F G Acquire FID F->G H Fourier Transform & Phase G->H I Baseline Correction H->I J Integrate Signals I->J K Calculate Concentration J->K

Caption: A generalized workflow for quantitative ³¹P NMR analysis.

Quantification_Methods cluster_IS Internal Standard Method cluster_ES External Standard Method A Quantitative ³¹P NMR B Add known amount of IS to sample A->B E Prepare separate analyte and standard samples A->E C Acquire single spectrum B->C D Compare analyte and IS signal integrals C->D F Acquire spectra under identical conditions E->F G Create calibration curve or direct comparison F->G

Caption: Comparison of internal and external standard quantification methods.

References

Application of ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful, non-invasive analytical technique that provides unique insights into the metabolic and physiological status of cancerous tissues. By detecting phosphorus-containing metabolites, ³¹P NMR allows for the real-time monitoring of tumor bioenergetics, phospholipid metabolism, and intracellular pH. This makes it an invaluable tool in cancer research for diagnosing tumors, understanding tumor biology, and assessing the response to various therapeutic interventions, often before morphological changes are observable.[1][2][3] This document provides an overview of the application of ³¹P NMR in cancer research, including key metabolic changes, experimental protocols, and the underlying signaling pathways.

Key Metabolites Detected by ³¹P NMR in Cancer

³¹P NMR spectra of tumors typically display distinct peaks corresponding to several key phosphorus-containing metabolites, which serve as biomarkers for cellular activity:

  • Phosphomonoesters (PMEs): These include phosphocholine (B91661) (PC) and phosphoethanolamine (PE), which are precursors for membrane phospholipid synthesis.[1][4] Elevated PME levels are often associated with rapid cell proliferation and membrane turnover, a hallmark of cancer.[1][2]

  • Inorganic Phosphate (B84403) (Pi): The chemical shift of the Pi peak is sensitive to pH, allowing for the determination of intracellular pH (pHi). An acidic tumor microenvironment is a common feature of many cancers.

  • Phosphodiesters (PDEs): This group mainly consists of glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE), which are breakdown products of membrane phospholipids.[1][4] The ratio of PME to PDE is often used as an indicator of membrane metabolism and cell proliferation.[1]

  • Phosphocreatine (PCr): PCr serves as a rapidly accessible energy reserve in cells.[1][2] Low levels of PCr in tumors can indicate a compromised energy status.[5]

  • Adenosine Triphosphate (ATP): ATP is the primary energy currency of the cell. The three phosphorus nuclei of ATP (α, β, and γ) give rise to three distinct peaks in the ³¹P NMR spectrum, providing a measure of the cell's energy charge.[1][2]

Data Presentation: Metabolite Changes in Cancer

The following tables summarize the typical quantitative changes observed in phosphorus-containing metabolites in untreated tumors compared to healthy tissue and in response to therapy, as measured by ³¹P NMR.

Table 1: Comparison of ³¹P Metabolite Ratios in Tumors vs. Healthy Tissue

Metabolite RatioChange in TumorsImplicationReferences
PME/PDEIncreasedHigh cell proliferation and membrane synthesis[1]
PME/ATPIncreasedIncreased membrane synthesis relative to energy state[2][6]
PCr/PiDecreasedLower energy reserve and/or more acidic environment[1][7]
PCr/ATPDecreasedDepleted energy reserves[1]
ATP/PiDecreasedLower energy state[1]

Table 2: Changes in ³¹P Metabolite Ratios in Tumors in Response to Successful Therapy

Metabolite RatioChange Post-TherapyImplicationReferences
PME/PDEDecreasedReduced cell proliferation[8]
PME LevelsDecreasedInhibition of membrane synthesis[1][2]
PCr/PiIncreasedImproved energy status, less acidic environment[9][10]
β-ATP/PiIncreasedRestoration of cellular energy levels[11]
Pi/Total PIncreased (initially)Cell death and breakdown of high-energy phosphates[12]
Intracellular pHIncrease (less acidic)Reversal of glycolytic phenotype, improved vascularization[9][12]

Signaling Pathways and Experimental Workflows

Phospholipid Metabolism Pathway

The diagram below illustrates the key steps in phospholipid synthesis and breakdown that are monitored by ³¹P NMR through the PME and PDE signals. Choline (B1196258) and ethanolamine (B43304) kinases are crucial enzymes in the synthetic pathway.[4]

Phospholipid_Metabolism cluster_synthesis Membrane Synthesis Choline Choline PC PC Choline->PC Choline Kinase Phospholipids Phospholipids PC->Phospholipids PME PME (PC, PE) Ethanolamine Ethanolamine PE PE Ethanolamine->PE Ethanolamine Kinase PE->Phospholipids GPC GPC Phospholipids->GPC Phospholipases GPE GPE Phospholipids->GPE Phospholipases PDE PDE (GPC, GPE)

Caption: Phospholipid metabolism pathway showing the synthesis of phosphomonoesters (PME) and the generation of phosphodiesters (PDE).

General Workflow for In Vivo ³¹P NMR of Tumors

The following diagram outlines a typical workflow for conducting in vivo ³¹P NMR studies on animal models with subcutaneous tumors.

InVivo_Workflow cluster_setup Animal and Spectrometer Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Desired Size Tumor_Implantation->Tumor_Growth Animal_Anesthesia Animal Anesthesia Tumor_Growth->Animal_Anesthesia Animal_Positioning Positioning in Spectrometer Animal_Anesthesia->Animal_Positioning Surface_Coil Placement of Surface Coil over Tumor Animal_Positioning->Surface_Coil Shimming Magnetic Field Shimming Surface_Coil->Shimming Pulse_Sequence ³¹P Pulse Sequence Execution Shimming->Pulse_Sequence Data_Collection Free Induction Decay (FID) Acquisition Pulse_Sequence->Data_Collection Fourier_Transform Fourier Transform Data_Collection->Fourier_Transform Phase_Correction Phase and Baseline Correction Fourier_Transform->Phase_Correction Peak_Integration Peak Integration and Quantification Phase_Correction->Peak_Integration Metabolite_Ratios Calculation of Metabolite Ratios Peak_Integration->Metabolite_Ratios

Caption: A generalized workflow for in vivo ³¹P NMR spectroscopy of tumors in animal models.

Experimental Protocols

Protocol 1: In Vivo ³¹P NMR Spectroscopy of Subcutaneous Tumors in an Animal Model

This protocol provides a general framework for the non-invasive monitoring of tumor metabolism in a preclinical setting.

1. Animal and Tumor Model:

  • Implant cancer cells (e.g., murine mammary adenocarcinoma) subcutaneously in the flank of a suitable host animal (e.g., C3H/He mice).[9]
  • Allow the tumor to grow to a palpable size (e.g., 500-1000 mm³).[10]
  • House the animals in accordance with institutional guidelines for animal care.

2. Animal Preparation for NMR:

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
  • Place the animal on a heated pad to maintain body temperature throughout the experiment.
  • Position the animal within the NMR spectrometer so that the tumor is at the center of the magnetic field.
  • Place a surface coil (e.g., 1-2 cm diameter) directly over the tumor to maximize signal detection from the region of interest.[3][9]

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 4.7 T or higher) for improved signal-to-noise ratio and spectral resolution.[2]
  • Perform magnetic field shimming on the proton signal of water to optimize field homogeneity over the tumor volume.
  • Acquire ³¹P NMR spectra using a single-pulse acquire sequence.
  • Typical Acquisition Parameters:
  • Pulse Width: Determined to provide a 45°-60° flip angle at the center of the coil.
  • Repetition Time (TR): 2-5 seconds, to allow for adequate T1 relaxation of the phosphorus nuclei.
  • Number of Scans: 256-1024, depending on the desired signal-to-noise ratio.
  • Acquisition Time: 100-200 milliseconds.
  • Spectral Width: 5000-10000 Hz.

4. Data Processing and Analysis:

  • Apply an exponential multiplication factor to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier transform to convert the FID into a frequency-domain spectrum.
  • Perform phase and baseline corrections to the spectrum.
  • Identify the peaks corresponding to PME, Pi, PDE, PCr, and the α, β, and γ phosphates of ATP. The PCr peak is often set as the chemical shift reference at 0 ppm.[1]
  • Integrate the area under each peak to determine its relative concentration.
  • Calculate metabolite ratios (e.g., PME/PDE, PCr/Pi, β-ATP/Pi) for quantitative analysis.
  • Determine the intracellular pH (pHi) from the chemical shift (δ) of the Pi peak relative to the PCr peak using the Henderson-Hasselbalch equation: pHi = 6.75 + log[(δ - 3.27)/(5.69 - δ)].

Protocol 2: ³¹P NMR of Perfused Cancer Cells in a Bioreactor System

This protocol is suitable for studying the metabolism of a homogeneous cancer cell population under controlled conditions.

1. Cell Culture and Bioreactor Setup:

  • Culture human cancer cells (e.g., breast cancer cell line) to a high density.
  • Embed the cells in a basement membrane gel or similar matrix within a perfusion-compatible NMR tube or bioreactor.[13]
  • Place the bioreactor in the NMR spectrometer and perfuse with sterile, temperature-controlled (37°C) cell culture medium gassed with 95% O₂ / 5% CO₂.

2. NMR Data Acquisition:

  • Acquire ³¹P NMR spectra using a high-resolution NMR spectrometer.
  • Use a broadband probe tuned to the ³¹P frequency.
  • Typical Acquisition Parameters:
  • Pulse Sequence: Single-pulse acquire with proton decoupling to improve resolution.
  • Repetition Time (TR): 3-5 seconds.
  • Number of Scans: 512 or more, depending on cell density.

3. Experimental Interventions and Analysis:

  • Acquire baseline spectra to establish the metabolic profile of the cells in a steady state.
  • Introduce therapeutic agents, metabolic inhibitors (e.g., choline kinase inhibitors), or alter perfusion conditions (e.g., induce hypoxia) to study the metabolic response.[4]
  • Process and analyze the spectra as described in Protocol 1 to monitor time-dependent changes in metabolite levels and ratios.

Conclusion

³¹P NMR spectroscopy is a versatile and powerful tool in cancer research, providing valuable information on tumor bioenergetics and phospholipid metabolism.[1][2] The ability to non-invasively monitor metabolic responses to therapy in real-time offers a significant advantage for preclinical drug development and has the potential to guide personalized cancer treatment strategies.[3][14] The protocols and data presented here provide a foundation for researchers and drug development professionals to apply this technique in their own cancer research endeavors.

References

Application Notes and Protocols for the Laboratory Synthesis of 17α-Hydroxypregnenolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-hydroxypregnenolone (17-OHP) is a crucial endogenous steroid hormone and a key intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1][2][3] It is formed from pregnenolone (B344588) by the enzymatic action of 17α-hydroxylase, a cytochrome P450 enzyme (CYP17A1).[1][2] Subsequently, 17-OHP serves as a precursor to 17α-hydroxyprogesterone and dehydroepiandrosterone (B1670201) (DHEA). Due to its central role in steroidogenesis, the availability of pure 17α-hydroxypregnenolone is essential for various research applications, including the study of endocrine disorders, the development of novel therapeutics, and as a standard in diagnostic assays.

This document provides a detailed, generalized protocol for the multi-step chemical synthesis of 17α-hydroxypregnenolone in a laboratory setting. It should be noted that while a multi-step synthesis of a radiolabeled version of 17α-hydroxypregnenolone has been reported, a detailed, publicly available protocol for the direct chemical synthesis is not readily found.[4] Therefore, the following protocol is a representative procedure based on established principles of steroid chemistry and may require optimization for specific laboratory conditions.

Materials and Reagents

ReagentSupplierGrade
PregnenoloneSigma-Aldrich≥98%
Acetic Anhydride (B1165640)Thermo Fisher ScientificACS Grade
Pyridine (B92270)MerckAnhydrous
m-Chloroperoxybenzoic acid (mCPBA)Sigma-Aldrich70-75%
Dichloromethane (B109758) (DCM)Thermo Fisher ScientificHPLC Grade
Diethyl etherVWRAnhydrous
Lithium aluminum hydride (LiAlH4)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (B95107) (THF)MerckAnhydrous
Hydrochloric acid (HCl)Thermo Fisher Scientific1 M aqueous solution
Sodium bicarbonate (NaHCO3)Sigma-AldrichSaturated aqueous solution
Sodium sulfate (B86663) (Na2SO4)Thermo Fisher ScientificAnhydrous
Silica (B1680970) gelMerck60 Å, 230-400 mesh

Experimental Protocols

The chemical synthesis of 17α-hydroxypregnenolone from pregnenolone is a multi-step process that involves the protection of the 3β-hydroxyl group, formation of an enol acetate (B1210297), epoxidation, and subsequent epoxide opening and deprotection.

Step 1: Acetylation of Pregnenolone to Pregnenolone Acetate

This step protects the 3β-hydroxyl group of pregnenolone to prevent unwanted side reactions in subsequent steps.

Procedure:

  • In a round-bottom flask, dissolve pregnenolone (1.0 eq) in anhydrous pyridine (10 mL per gram of pregnenolone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO3 solution (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude pregnenolone acetate.

  • Purify the crude product by recrystallization from methanol (B129727) or ethanol.

Expected Outcome:

CompoundMolecular Weight ( g/mol )Starting AmountExpected YieldPhysical Appearance
Pregnenolone316.481.0 g-White crystalline solid
Pregnenolone Acetate358.52-90-95%White crystalline solid
Step 2: Formation of the Enol Acetate of Pregnenolone Acetate

The formation of the enol acetate at the C17-C20 position is a key step to enable the subsequent stereoselective epoxidation.

Procedure:

  • To a solution of pregnenolone acetate (1.0 eq) in a suitable solvent such as ethyl acetate, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Add an excess of a vinyl acetate source, such as isopropenyl acetate.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent and dry the organic layer.

  • Purify the resulting enol acetate by column chromatography on silica gel.

Expected Outcome:

CompoundMolecular Weight ( g/mol )Starting AmountExpected YieldPhysical Appearance
Pregnenolone Acetate358.521.0 g-White crystalline solid
Enol Acetate Derivative~400.56-70-80%White solid
Step 3: Epoxidation of the Enol Acetate

Stereoselective epoxidation of the enol acetate will form the 17α,20-epoxide.

Procedure:

  • Dissolve the enol acetate (1.0 eq) in an inert solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Wash the organic layer with saturated NaHCO3 solution to remove m-chlorobenzoic acid.

  • Dry the organic layer and concentrate to obtain the crude epoxide.

Expected Outcome:

CompoundMolecular Weight ( g/mol )Starting AmountExpected YieldPhysical Appearance
Enol Acetate Derivative~400.561.0 g-White solid
17α,20-Epoxypregnenolone Acetate~416.56-80-90%White solid
Step 4: Reductive Opening of the Epoxide and Deprotection

The final step involves the reductive opening of the epoxide ring to introduce the 17α-hydroxyl group and the deprotection of the 3β-acetate.

Procedure:

  • Dissolve the crude epoxide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH4) (excess) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Quench the reaction cautiously by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 17α-hydroxypregnenolone.

Expected Outcome:

CompoundMolecular Weight ( g/mol )Starting AmountExpected YieldPhysical Appearance
17α,20-Epoxypregnenolone Acetate~416.561.0 g-White solid
17α-Hydroxypregnenolone332.48-70-80%White crystalline solid

Visualizations

Synthetic Workflow

G pregnenolone Pregnenolone pregnenolone_acetate Pregnenolone Acetate pregnenolone->pregnenolone_acetate Acetic Anhydride, Pyridine enol_acetate Enol Acetate Derivative pregnenolone_acetate->enol_acetate Isopropenyl Acetate, p-TsOH epoxide 17α,20-Epoxypregnenolone Acetate enol_acetate->epoxide mCPBA, DCM hydroxypregnenolone 17α-Hydroxypregnenolone epoxide->hydroxypregnenolone LiAlH4, THF

Caption: Generalized synthetic workflow for 17α-hydroxypregnenolone.

Steroidogenesis Pathway

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD hydroxypregnenolone 17α-Hydroxypregnenolone pregnenolone->hydroxypregnenolone CYP17A1 (17α-hydroxylase) hydroxyprogesterone 17α-Hydroxyprogesterone progesterone->hydroxyprogesterone CYP17A1 aldosterone Aldosterone progesterone->aldosterone ... hydroxypregnenolone->hydroxyprogesterone 3β-HSD dhea DHEA hydroxypregnenolone->dhea CYP17A1 (17,20-lyase) androstenedione Androstenedione hydroxyprogesterone->androstenedione cortisol Cortisol hydroxyprogesterone->cortisol ... dhea->androstenedione

Caption: Simplified steroidogenesis pathway showing the central role of 17α-hydroxypregnenolone.

Conclusion

This document provides a comprehensive, though generalized, protocol for the laboratory synthesis of 17α-hydroxypregnenolone. The multi-step synthesis, involving protection, enol acetate formation, epoxidation, and reduction, is a viable route to obtain this important steroid intermediate. Researchers should note that the reaction conditions and yields presented are estimates and will likely require optimization. The provided diagrams of the synthetic workflow and the biological steroidogenesis pathway offer a clear visual representation of the chemical and biological context of 17α-hydroxypregnenolone. This information is intended to support researchers, scientists, and drug development professionals in their work with this key steroid molecule.

References

Application Notes and Protocols for ³¹P Labeling and Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques for utilizing the phosphorus-31 (³¹P) nucleus for in vivo imaging. The content is divided into two main sections: the emerging field of exogenous ³¹P-labeled probes and the well-established methods for imaging endogenous ³¹P metabolites, often referred to as "label-free" ³¹P imaging.

Section 1: Exogenous ³¹P-Labeled Probes for MR Imaging

The development of exogenous ³¹P-labeled probes for Magnetic Resonance (MR) imaging is a promising area of research aimed at overcoming the low concentration of endogenous phosphorus metabolites and providing targeted imaging capabilities. These probes are designed to deliver a high concentration of ³¹P nuclei to a specific region of interest, thereby enhancing the signal-to-noise ratio (SNR) and enabling visualization with MRI.

One of the most promising classes of such probes is phosphorus-containing polymers. These polymers can be engineered to have high biocompatibility, tunable molecular weight, and favorable pharmacokinetic properties.[1]

Key Application: High-Contrast Angiography and Tissue Perfusion Imaging

Phosphorus-containing polymers, due to their high molecular weight, can serve as blood pool agents for high-contrast angiography and for assessing tissue perfusion. Their long circulation times allow for detailed imaging of the vasculature.

Experimental Protocol: Synthesis of Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) via RAFT Polymerization

This protocol describes the synthesis of a linear PMPC polymer, a promising candidate for an exogenous ³¹P MRI probe, using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) monomer

  • 4-cyanopentanoic acid dithiobenzoate (CTP) as RAFT agent

  • 4,4′-azobis(4-cyanovaleric acid) (ACVA) as initiator

  • Methanol (B129727) (anhydrous)

  • Dialysis tubing (MWCO 1 kDa)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve MPC monomer, CTP, and ACVA in anhydrous methanol. A typical molar ratio of [MPC]:[CTP]:[ACVA] would be 50:1:0.2. The final monomer concentration should be around 20-30% (w/v).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70°C. The polymerization is typically carried out for 4-6 hours.

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the methanol solution to a large excess of a non-solvent like diethyl ether. Recover the polymer by filtration or centrifugation.

  • Dialysis: Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted monomer and initiator fragments.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final PMPC product as a white powder.

  • Characterization: Characterize the polymer for its molecular weight and polydispersity using gel permeation chromatography (GPC) and for its chemical structure using ¹H and ³¹P NMR.

Data Presentation: In Vitro MRI Characteristics of Phosphorus-Containing Polymers

The following table summarizes the in vitro MR properties of various phosphorus-containing polymers as potential ³¹P MRI probes, measured in phantom studies at 4.7T.[1][2]

Polymer ProbeMolecular Weight ( kg/mol )T1 Relaxation Time (ms)T2 Relaxation Time (ms)Signal-to-Noise Ratio (SNR)
PMPC 10.51078171210
PEEP 3.223683012
PMEEEP 19.812435562
PAMAM-g-PMPC ~40011844844
CTP-g-PMPC ~3511524456

PMPC: Poly(2-methacryloyloxyethyl phosphorylcholine), PEEP: Poly(ethyl ethylenephosphate), PMEEEP: Poly[bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)]phosphazene, PAMAM-g-PMPC: PMPC grafted from PAMAM dendrimer, CTP-g-PMPC: PMPC grafted from cyclotriphosphazene (B1200923) core.

Workflow for Development of Exogenous ³¹P Imaging Probes

G cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Polymer/Nanoparticle Synthesis purification Purification & Characterization (NMR, GPC) synthesis->purification phantom_prep Phantom Preparation purification->phantom_prep mri_acq 31P MRI/MRS Acquisition phantom_prep->mri_acq data_analysis T1, T2, SNR Calculation mri_acq->data_analysis animal_model Animal Model data_analysis->animal_model Promising Candidate probe_admin Probe Administration animal_model->probe_admin invivo_mri In Vivo 31P MRI probe_admin->invivo_mri biodistribution Biodistribution & Pharmacokinetics invivo_mri->biodistribution biodistribution->synthesis Optimization

Workflow for developing exogenous ³¹P imaging probes.

Section 2: Advanced Techniques for Imaging Endogenous ³¹P Metabolites ("Label-Free" ³¹P Imaging)

The most established and widely used approach for ³¹P imaging involves the detection of endogenous phosphorus-containing metabolites. This "label-free" method provides a unique window into cellular energy metabolism, membrane turnover, and intracellular pH without the need for exogenous agents.[3] The primary techniques are ³¹P Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Spectroscopic Imaging (MRSI).

Key Applications:
  • Assessment of Myocardial Energetics: The ratio of phosphocreatine (B42189) (PCr) to adenosine (B11128) triphosphate (ATP) is a critical biomarker for cardiac health and disease.[4]

  • Tumor Metabolism: Alterations in phosphomonoesters (PMEs) and phosphodiesters (PDEs) can provide insights into tumor proliferation and response to therapy.

  • Neurodegenerative Diseases: Changes in high-energy phosphates and membrane phospholipids (B1166683) in the brain are being investigated as potential biomarkers for diseases like Alzheimer's.[3]

  • Muscle Physiology: Dynamic ³¹P MRS during exercise and recovery can non-invasively assess mitochondrial function.

Experimental Protocol: In Vivo ³¹P MRSI of Human Brain

This protocol outlines a general procedure for acquiring ³¹P MRSI data from the human brain on a 3T clinical scanner.

Equipment:

  • 3T MRI scanner

  • Dual-tuned ¹H/³¹P head coil

Procedure:

  • Subject Preparation:

    • Obtain informed consent from the subject.

    • Screen the subject for MRI safety contraindications.

    • Position the subject comfortably in the scanner with their head inside the dual-tuned coil. Use padding to minimize motion.

  • Localization and Shimming:

    • Acquire a three-plane T1-weighted ¹H localizer scan for anatomical reference.

    • Define the volume of interest (VOI) for the ³¹P MRSI acquisition.

    • Perform automated or manual shimming on the VOI using the ¹H signal to optimize magnetic field homogeneity.

  • ³¹P MRSI Acquisition:

    • Select a 3D Chemical Shift Imaging (CSI) sequence.

    • Typical acquisition parameters:

      • Repetition Time (TR): 2000 ms (B15284909)

      • Echo Time (TE): 2.3 ms (using a short, hard excitation pulse)

      • Flip Angle: 60°

      • Field of View (FOV): 240 x 240 x 180 mm³

      • Matrix Size: 8 x 8 x 6

      • Averages: 4-8

    • The total acquisition time will be approximately 15-30 minutes.

  • Data Processing:

    • The raw k-space data is processed using a vendor-provided or custom software package.

    • Processing steps typically include:

      • Apodization (e.g., with a Hamming filter)

      • Zero-filling

      • Three-dimensional Fourier transformation

      • Phase correction

      • Baseline correction

    • Quantification of metabolite peak areas can be performed using fitting algorithms (e.g., AMARES, LCModel).[5]

Data Presentation: Key Endogenous ³¹P Metabolites and Their Significance
MetaboliteAbbreviationChemical Shift (ppm, relative to PCr at 0 ppm)Biological Significance
PhosphomonoestersPME~2.5 to 4.0Precursors for membrane synthesis (e.g., phosphocholine, phosphoethanolamine)
Inorganic Phosphate (B84403)Pi~1.5 to 2.5Involved in energy metabolism; chemical shift is pH-dependent
PhosphodiestersPDE~-0.5 to 1.5Products of membrane breakdown (e.g., glycerophosphocholine)
PhosphocreatinePCr0High-energy phosphate reservoir for rapid ATP regeneration
γ-Adenosine Triphosphateγ-ATP-2.48Terminal phosphate of ATP, involved in most phosphorylation reactions
α-Adenosine Triphosphateα-ATP-7.52Phosphate group linked to the ribose sugar in ATP
β-Adenosine Triphosphateβ-ATP-16.26Central phosphate of ATP
Signaling Pathway: Creatine (B1669601) Kinase Shuttle and ATP Metabolism

³¹P MRS is a powerful tool for non-invasively studying the creatine kinase (CK) energy shuttle, which is crucial for maintaining ATP homeostasis in tissues with high and fluctuating energy demands like muscle and brain.

G cluster_mito Mitochondrion cluster_cyto Cytosol atp_synth ATP Synthase mito_ck Mitochondrial CK atp_synth->mito_ck ATP mito_ck->atp_synth ADP pcr_out Phosphocreatine mito_ck->pcr_out atp_use ATP Utilization (e.g., Myofibrils, Ion Pumps) cyto_ck Cytosolic CK atp_use->cyto_ck ADP cyto_ck->atp_use ATP creatine_in Creatine cyto_ck->creatine_in creatine_in->mito_ck pcr_out->cyto_ck

The Creatine Kinase (CK) energy shuttle.
Workflow for an Endogenous ³¹P MRS Experiment

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis consent Informed Consent & Safety Screening positioning Subject Positioning in Coil consent->positioning localizer 1H Anatomical Localizer positioning->localizer shimming Shimming on VOI localizer->shimming mrs_acq 31P MRS/MRSI Pulse Sequence shimming->mrs_acq fft Fourier Transform & Phasing mrs_acq->fft baseline Baseline Correction fft->baseline fitting Metabolite Quantification baseline->fitting interpretation Metabolic Interpretation fitting->interpretation

Workflow for an endogenous ³¹P MRS experiment.
Role of Contrast Agents in ³¹P MRS

While not ³¹P-labeled themselves, certain MRI contrast agents can influence the relaxation times of endogenous ³¹P metabolites, which can be exploited for specific applications. For example, some agents can be used to distinguish between intracellular and extracellular phosphate pools or to selectively broaden and thus suppress unwanted signals.

Table: Effect of Selected Contrast Agents on ³¹P Metabolite Relaxation

Contrast AgentTypeEffect on T1 of ³¹P MetabolitesEffect on T2 of ³¹P MetabolitesPotential ApplicationReference
Magnevist (Gadopentetate) Gadolinium-based (linear)Significant shorteningMinimal effectDifferentiating intra/extracellular pools[6]
Dotarem (Gadoterate) Gadolinium-based (macrocyclic)Minimal effectMinimal effectMinimal confounding effect on ³¹P MRS[6]
Ferumoxytol Superparamagnetic Iron Oxide NanoparticleMinimal effectSignificant shorteningSuppression of blood pool signal[6]

References

Application Notes: Practical Applications of 31hP in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive review of scientific literature and databases, the term "31hP" does not correspond to a recognized molecule, protein, or technology within the field of biotechnology. It is possible that "this compound" is a typographical error, a proprietary internal designation not in the public domain, or a misunderstanding of a different scientific term.

Given the detailed request for application notes and protocols, we strongly recommend clarifying the identity of "this compound". Potential alternative subjects that align with the context of biotechnology and drug development include:

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): A spectroscopic technique used to study phosphorus-containing compounds.

  • p31 proteins: A family of proteins with various cellular functions.

  • Specific phosphonates or other phosphorus-containing molecules used in drug development.

Without a clear and accurate identification of the subject, it is not possible to provide the requested detailed application notes, protocols, data, and visualizations. We encourage the user to verify the term and resubmit the query with the correct nomenclature.

Application Notes and Protocols for ³¹P NMR in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the quantitative analysis of phosphorus-containing compounds. Its application in high-throughput screening (HTS) offers a label-free and direct method for monitoring the activity of enzymes that catalyze reactions involving phosphorylated substrates, such as kinases, phosphatases, and ATPases. These enzyme classes are critical targets in drug discovery. The inherent advantages of ³¹P NMR, including its 100% natural isotopic abundance, high sensitivity, and the large chemical shift dispersion of phosphorus nuclei, make it an increasingly valuable tool in the search for novel therapeutics.[1][2] This document provides detailed application notes and protocols for the implementation of ³¹P NMR in HTS campaigns.

Key Advantages of ³¹P NMR in High-Throughput Screening

  • Label-Free Detection: Eliminates the need for fluorescent, radioactive, or chromogenic labels, which can interfere with enzyme activity or lead to false positives/negatives.[2]

  • Direct Measurement: Directly monitors the conversion of substrates to products by observing the distinct NMR signals of each phosphorus-containing species in the reaction mixture.[2]

  • Quantitative Analysis: The signal intensity in ³¹P NMR is directly proportional to the number of nuclei, allowing for accurate quantification of substrate turnover and enzyme inhibition.

  • Rich Information Content: Provides simultaneous information on all phosphorus-containing molecules in the sample, including substrates, products, and the inhibitor itself if it is phosphorylated.

  • Reduced Interference: Less susceptible to interference from colored or fluorescent compounds in the screening library compared to optical methods.

  • Amenable to Automation: Modern NMR spectrometers equipped with sample changers and flow-injection systems can be integrated into automated HTS workflows.[3][4][5]

Applications in Drug Discovery

The primary application of ³¹P NMR in HTS is the identification of inhibitors for enzymes involved in phosphate (B84403) transfer reactions.

Kinase Inhibition Assays

Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. ³¹P NMR can be used to monitor the transfer of a phosphate group from ATP to a substrate peptide or protein. The assay directly measures the decrease in the ATP signal and the corresponding increase in the ADP and phosphorylated product signals.

ATPase Activity Assays

ATPases play crucial roles in cellular energy metabolism and signaling. ³¹P NMR provides a straightforward method to measure the hydrolysis of ATP to ADP and inorganic phosphate (Pi). This allows for the screening of compounds that inhibit or modulate ATPase activity.

Experimental Protocols

General Workflow for a ³¹P NMR-Based HTS Campaign

The following diagram illustrates the general workflow for a high-throughput screen using ³¹P NMR spectroscopy.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_nmr NMR Analysis cluster_hit_validation Hit Validation Compound_Library Compound Library in Multi-Well Plates Dispensing Dispense Compounds & Enzyme/Substrate Mix Compound_Library->Dispensing Enzyme_Substrate_Mix Enzyme/Substrate Master Mix Enzyme_Substrate_Mix->Dispensing Incubation Incubation Dispensing->Incubation NMR_Acquisition Automated ³¹P NMR Data Acquisition Incubation->NMR_Acquisition Data_Processing Automated Data Processing & Analysis NMR_Acquisition->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

General workflow for a ³¹P NMR-based high-throughput screening campaign.
Protocol for a High-Throughput Kinase Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Compound library dissolved in DMSO

  • 96-well plates

  • NMR tubes compatible with an autosampler

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each compound from the library into the wells of a 96-well plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme/Substrate Master Mix Preparation:

    • Prepare a master mix containing the kinase and substrate peptide in the assay buffer. The final concentrations should be optimized for the specific kinase.

  • Reaction Initiation:

    • Add 49 µL of the enzyme/substrate master mix to each well of the compound plate.

    • Initiate the kinase reaction by adding 50 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺).

  • Sample Transfer for NMR Analysis:

    • Transfer the contents of each well to individual NMR tubes using an automated liquid handler.[6]

  • ³¹P NMR Data Acquisition:

    • Acquire ³¹P NMR spectra for each sample using an NMR spectrometer equipped with an autosampler.

    • Use a proton-decoupled pulse sequence for optimal sensitivity and resolution.

    • Key acquisition parameters to optimize include:

      • Pulse angle (e.g., 30-45° for faster acquisition)

      • Relaxation delay (D1)

      • Number of scans (NS)

  • Data Analysis:

    • Process the spectra using automated software.[7][8]

    • Integrate the peaks corresponding to ATP (γ-phosphate), ADP (β-phosphate), and the phosphorylated product.

    • Calculate the percent inhibition for each compound relative to the controls.

Signaling Pathway Example: Generic Kinase Cascade

Many cellular signaling pathways rely on a cascade of kinase activation. A simplified representation is shown below, where an upstream kinase activates a downstream kinase, which in turn phosphorylates a target protein, leading to a cellular response. A ³¹P NMR HTS assay could be developed to screen for inhibitors of any kinase in this pathway.

Kinase_Cascade Signal External Signal Receptor Receptor Activation Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Downstream_Kinase Downstream Kinase Upstream_Kinase->Downstream_Kinase phosphorylates ADP1 ADP Target_Protein Target Protein Downstream_Kinase->Target_Protein phosphorylates ADP2 ADP Cellular_Response Cellular Response Target_Protein->Cellular_Response ADP3 ADP ATP1 ATP ATP1->ADP1 ATP2 ATP ATP2->ADP2 ATP3 ATP ATP3->ADP3

A generic kinase signaling cascade amenable to ³¹P NMR-based screening.

Data Presentation

Quantitative data from a hypothetical kinase inhibitor screen are presented below. The tables summarize the key parameters for hit identification and characterization.

Table 1: Primary Screen Hit Summary

Compound ID% Inhibition at 10 µMHit Flag
Cmpd-00185.2Yes
Cmpd-00212.5No
Cmpd-00392.1Yes
.........
Cmpd-10005.6No

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC₅₀ (µM)
Cmpd-0011.5
Cmpd-0030.8

Automation and Throughput Considerations

To achieve the throughput required for HTS, automation is essential.[3][4][5] This includes:

  • Automated Liquid Handling: Robots for dispensing compounds, reagents, and transferring samples to NMR tubes.[6]

  • NMR Autosamplers: Instruments capable of automatically loading and unloading samples, often with carousels holding 60 or more samples.

  • Automated Data Processing: Software pipelines for automatic Fourier transformation, phasing, baseline correction, and peak integration.[7][8]

  • Flow NMR: For very high throughput, flow-based systems can be employed where samples are injected directly into the NMR probe, minimizing the time between samples.[9]

Conclusion

³¹P NMR spectroscopy offers a robust and reliable platform for high-throughput screening in drug discovery, particularly for enzyme targets involved in phosphate metabolism. Its label-free and direct nature provides high-quality, quantitative data with minimal interference. By integrating automation for sample handling and data analysis, ³¹P NMR can be a powerful tool for identifying and characterizing novel enzyme inhibitors. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists to implement this valuable technique in their drug development pipelines.

References

Troubleshooting & Optimization

31P NMR Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 31P NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in 31P NMR experiments?

A1: Variability in 31P NMR spectra can arise from several factors throughout the experimental workflow. The most common sources include:

  • Sample Preparation: Inconsistencies in sample concentration, pH, presence of paramagnetic ions, and the choice of solvent can significantly impact chemical shifts and line shapes.[1][2]

  • Experimental Parameters: Suboptimal or inconsistent acquisition parameters, such as relaxation delays (D1), acquisition time, temperature, and proton decoupling methods, are major contributors to variability, especially in quantitative studies.[1][3][4]

  • Data Processing: Differences in how the raw data (FID) is processed, including the choice of window function, phasing, and baseline correction, can introduce variability in the final spectrum.[5]

  • Instrumental Factors: Poor shimming of the magnetic field and instability of the spectrometer can lead to broadened lines and reduced signal-to-noise.

Q2: Why are my 31P chemical shifts different between experiments?

A2: Chemical shift variations for the same compound between different experiments are a common issue and can be attributed to several factors:

  • pH: The chemical shift of many phosphorus compounds, particularly phosphomonoesters, is highly sensitive to the pH of the solution.[1] Small differences in sample pH can lead to significant peak shifts.

  • Temperature: Temperature fluctuations during the experiment can affect molecular motion and electronic environments, causing shifts in peak positions.[1][2][6]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shift of your analyte.[7] It is crucial to use the same solvent for all related experiments.

  • Concentration: Sample concentration can affect the chemical environment and, consequently, the chemical shift.[1][2]

  • Presence of Cations: The type and concentration of cations in the sample can lead to changes in the chemical shift of phosphate (B84403) groups.[8]

Q3: How can I improve the signal-to-noise ratio (S/N) in my 31P NMR spectra?

A3: A low signal-to-noise ratio can obscure peaks of interest. To improve S/N, consider the following:

  • Increase the Number of Scans: Acquiring more transients will increase the signal intensity in proportion to the square root of the number of scans.

  • Optimize Acquisition Parameters: Ensure the relaxation delay (D1) is appropriate for the T1 of your phosphorus nuclei to allow for sufficient relaxation between pulses.

  • Use a Higher Magnetic Field Strength: A stronger magnet will result in greater sensitivity.

  • Optimize the Probe: Ensure the NMR probe is properly tuned and matched for the 31P frequency.

  • Sample Concentration: Increasing the concentration of your analyte will lead to a stronger signal. However, be mindful of potential line broadening at very high concentrations.[9]

  • Nuclear Overhauser Effect (NOE): For compounds with nearby protons, proton decoupling can induce an NOE, which can enhance the signal of 31P nuclei.[4][10]

Troubleshooting Guides

Issue 1: Poor Quantification and Inaccurate Integration

Symptoms:

  • Integral values are not proportional to the known concentrations of phosphorus species.

  • High variability in quantitative results between replicate samples.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete T1 Relaxation The longitudinal relaxation time (T1) for 31P nuclei can be long. If the relaxation delay (D1) is too short, signals will not fully recover between scans, leading to inaccurate integrals. Solution: Measure the T1 for your phosphorus signals of interest and set the relaxation delay D1 to at least 5 times the longest T1.[1]
Nuclear Overhauser Effect (NOE) Standard proton decoupling can lead to a variable NOE, which enhances signals to different extents, making quantification unreliable. Solution: Use inverse-gated decoupling.[4] This method applies the decoupler only during signal acquisition, eliminating the NOE while still collapsing P-H couplings.
Inappropriate Internal Standard The internal standard may be reacting with the sample, or its signal may overlap with analyte signals. Solution: Choose an inert internal standard with a single, sharp resonance in a clear region of the spectrum.[3][11] Phosphonoacetic acid and triphenyl phosphate are commonly used.[3][12]
Poor Digital Resolution Insufficient data points in the FID can lead to inaccurate integration. Solution: Increase the acquisition time (AQ) to ensure an adequate number of data points across each peak.
Phasing and Baseline Errors Incorrect phasing and a distorted baseline will lead to significant integration errors. Solution: Carefully phase the spectrum and apply a baseline correction algorithm before integration.
Issue 2: Broad or Distorted Peak Shapes

Symptoms:

  • NMR signals are wider than expected.

  • Asymmetric or distorted line shapes.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Magnetic Field Homogeneity (Shimming) An inhomogeneous magnetic field is a primary cause of broad spectral lines. Solution: Carefully shim the magnetic field on your sample before acquisition. For highly concentrated or viscous samples, shimming can be more challenging.[9]
Presence of Paramagnetic Species Even trace amounts of paramagnetic ions (e.g., Fe3+, Mn2+) can cause significant line broadening. Solution: Add a chelating agent like EDTA or CDTA to your sample to sequester paramagnetic ions.[1][2]
Sample Viscosity High sample viscosity can restrict molecular tumbling, leading to broader lines. Solution: Consider gentle heating of the sample or dilution to reduce viscosity.[9]
Chemical Exchange If the phosphorus nucleus is undergoing chemical exchange on a timescale similar to the NMR experiment, this can lead to broadened peaks. Solution: Varying the temperature of the experiment can help to either slow down or speed up the exchange, potentially resulting in sharper signals.[6]
Solid Particles in the Sample Undissolved material in the NMR tube will degrade the magnetic field homogeneity. Solution: Ensure your sample is fully dissolved. Filter the sample if necessary before transferring it to the NMR tube.[9]

Experimental Protocols

Protocol 1: Quantitative 31P NMR with Internal Standard

This protocol outlines the key steps for obtaining accurate and reproducible quantitative 31P NMR data.

  • Sample Preparation:

    • Accurately weigh the sample and a suitable internal standard (e.g., triphenyl phosphate).

    • Dissolve the sample and internal standard in a deuterated solvent in a volumetric flask to ensure a known concentration.

    • If paramagnetic ions are suspected, add a chelating agent (e.g., EDTA) to the solvent.

    • Transfer a precise volume of the solution to a clean NMR tube.

  • NMR Acquisition:

    • Tune and match the NMR probe for the 31P frequency.

    • Perform shimming to optimize magnetic field homogeneity.

    • Set the following acquisition parameters:

      • Pulse Program: A standard 1D pulse program with inverse-gated proton decoupling.

      • Relaxation Delay (D1): ≥ 5 x the longest T1 of interest.

      • Acquisition Time (AQ): Sufficient to provide good digital resolution (typically 2-3 seconds).

      • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the line shape.

    • Perform Fourier transformation.

    • Carefully phase the spectrum.

    • Apply a baseline correction.

    • Integrate the signals of interest and the internal standard.

  • Quantification:

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) Where:

      • N = number of phosphorus atoms for the signal

      • IS = Internal Standard

      • MW = Molecular Weight

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Analysis Sample Weigh Sample & IS Dissolve Dissolve in Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Setup Set Parameters Tune->Setup Acquire Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline FT->Phase Integrate Integrate Peaks Phase->Integrate Quantify Quantify Integrate->Quantify

Caption: A typical workflow for quantitative 31P NMR experiments.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Investigate Cause cluster_solutions Implement Solution Variability Experimental Variability Observed Shift Peak Shifting Variability->Shift Quant Poor Quantification Variability->Quant Broad Broad Peaks Variability->Broad pH_Temp pH / Temp Shift->pH_Temp Relax_NOE Relaxation / NOE Quant->Relax_NOE Shim_Para Shimming / Paramagnetics Broad->Shim_Para Control_Env Control Sample Environment pH_Temp->Control_Env Optimize_Acq Optimize Acquisition Parameters Relax_NOE->Optimize_Acq Improve_Prep Improve Sample Prep & Shimming Shim_Para->Improve_Prep

Caption: A logical flow for troubleshooting 31P NMR variability.

References

Technical Support Center: Optimizing 31hP Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research professionals and is based on currently available scientific literature. It is not a substitute for independent experimental validation.

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 31hP.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound, offering step-by-step solutions to help you get your research back on track.

Issue 1: Low or No Observed Efficacy of this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow down to the most effective dose with the least toxicity.
Incorrect Incubation Time Optimize the incubation time by performing a time-course experiment. The effect of this compound may be time-dependent, and different cell types may require shorter or longer exposure times.
Cell Line Insensitivity Verify that your chosen cell line expresses the target of this compound. If the target is not present or is expressed at very low levels, the compound will not elicit a response. Consider using a different, more sensitive cell line.
Compound Degradation Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Assay Interference The components of your assay may interfere with the activity of this compound or the detection of its effects. Run appropriate controls to rule out any assay-specific artifacts.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in multi-well plates prepare_drug Prepare serial dilutions of this compound start->prepare_drug treat_cells Treat cells with different concentrations of this compound prepare_drug->treat_cells incubate Incubate for a predetermined time treat_cells->incubate assay Perform viability or functional assay incubate->assay data Collect and analyze data assay->data determine_ec50 Determine EC50/IC50 data->determine_ec50 Signaling_Pathway cluster_upstream Upstream Events cluster_cascade Signaling Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response This compound This compound This compound->Receptor Binds to

Technical Support Center: Synthesis of 31hP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 31hP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of this compound synthesis?

The single most critical factor influencing the yield of this compound, and oligonucleotide synthesis in general, is the coupling efficiency at each step.[1][2][3] Even a small decrease in coupling efficiency can lead to a substantial loss of the final product, especially for longer oligonucleotide chains.[4] For instance, a drop in coupling efficiency from 99% to 98% can reduce the theoretical yield of a 30-mer oligonucleotide from 75% to just 55%.[4]

Q2: What are the primary causes of low coupling efficiency?

Low coupling efficiency is most often attributed to two main factors: the presence of moisture and the quality of the reagents.[5]

  • Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It can react with the activated phosphoramidite (B1245037), preventing it from coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[5] It is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) during synthesis.[1][6]

  • Poor Reagent Quality: The purity of the phosphoramidites, activators, and solvents is paramount for high coupling efficiency.[2][5] Impurities can lead to side reactions and the formation of truncated or modified oligonucleotides.

Q3: How does the capping step influence the final product?

The capping step is essential for preventing the formation of deletion mutations in the final oligonucleotide sequence.[3][7] After the coupling reaction, any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation.[1][2] This prevents them from participating in subsequent coupling cycles. Without effective capping, these unreacted sites could lead to oligonucleotides with missing bases.[7]

Q4: Can the choice of solid support impact the synthesis yield?

Yes, the choice of solid support is critical.[1] The properties of the solid support, such as pore size and surface area, significantly affect the diffusion of reagents and, consequently, the efficiency of the reactions in each cycle.[2] For complex or long oligonucleotides, using a support specifically designed for such syntheses can improve the overall yield.[3]

Troubleshooting Guide

Issue 1: Low Overall Yield of this compound

Symptoms:

  • The final quantity of the purified this compound-containing oligonucleotide is significantly lower than the theoretical expectation.

  • Analysis of the crude product shows a high proportion of shorter, truncated sequences.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low Coupling Efficiency 1. Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) and other reagents. Pre-treat acetonitrile with molecular sieves.[1] 2. Optimize Reagent Concentrations: Increase the concentration of the this compound phosphoramidite and the activator.[1] 3. Adjust Coupling Time: For complex syntheses, increasing the coupling time can improve efficiency.[1] 4. Use a More Effective Activator: Consider using a more nucleophilic activator like DCI (4,5-dicyanoimidazole).[1]
Inefficient Capping 1. Check Capping Reagents: Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and of high quality.[1] 2. Implement a Double Capping Cycle: For longer or more difficult sequences, a second capping step after the oxidation step can help to ensure all unreacted hydroxyl groups are blocked.[1]
Degradation during Deprotection 1. Use Fresh Deprotection Reagents: Ensure that the base used for deprotection (e.g., ammonium (B1175870) hydroxide) is fresh.[4] 2. Optimize Deprotection Conditions: For sensitive modifications, milder deprotection conditions may be necessary to prevent degradation of the product.[4]
Loss during Purification 1. Optimize Purification Method: The choice of purification method (e.g., HPLC, gel electrophoresis) can significantly impact the final yield. A high-quality synthesis will result in a higher percentage of full-length product, simplifying purification and reducing loss.[4]
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Chromatographic analysis (e.g., HPLC) of the purified product shows multiple peaks.

  • Mass spectrometry analysis reveals the presence of species with incorrect molecular weights.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Formation of Deletion Sequences Improve Capping Efficiency: As described above, ensure complete capping of unreacted 5'-hydroxyl groups.[3][7]
Phosphoramidite Oxidation Proper Handling and Storage: Store phosphoramidites under an inert atmosphere and at the recommended temperature. Avoid exposure to air and moisture, which can lead to oxidation to the corresponding phosphonate.[6]
Side Reactions during Deprotection Optimize Deprotection: The formation of adducts, such as 2-cyanoethyl adducts, can occur under strongly basic conditions.[8] Modifying the deprotection strategy may be necessary to avoid these side reactions.
Incomplete Deprotection Ensure Complete Reaction: Use fresh deprotection reagents and allow sufficient time for the reaction to go to completion. Incomplete removal of protecting groups will result in impurities.[4]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis Cycle for this compound Incorporation

This protocol outlines the four key steps in a single cycle of solid-phase oligonucleotide synthesis for incorporating a this compound monomer.

  • Deblocking (Detritylation):

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.[1]

    • Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Procedure: Flow the TCA solution through the synthesis column to remove the DMT group, exposing a free 5'-hydroxyl group. Wash the column with anhydrous acetonitrile.

  • Coupling:

    • The this compound phosphoramidite is activated and then reacts with the free 5'-hydroxyl group.[2]

    • Reagents: this compound phosphoramidite, activator (e.g., tetrazole or DCI), and anhydrous acetonitrile.

    • Procedure: Dissolve the this compound phosphoramidite and activator in anhydrous acetonitrile. Pass the solution through the synthesis column to allow the coupling reaction to occur, forming a phosphite (B83602) triester linkage.[2]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.[1][3]

    • Reagents: Capping Mix A (acetic anhydride/lutidine/THF) and Capping Mix B (N-methylimidazole/THF).

    • Procedure: Sequentially pass Capping Mix A and Capping Mix B through the column to acetylate any unreacted hydroxyl groups.

  • Oxidation:

    • The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester.[8]

    • Reagent: Iodine solution (I2 in THF/water/pyridine).

    • Procedure: Flow the iodine solution through the column to oxidize the P(III) to P(V). This stabilizes the newly formed linkage.[8]

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield

This table illustrates the theoretical maximum yield of a full-length oligonucleotide based on the coupling efficiency per cycle for different lengths of oligonucleotides.

Oligonucleotide LengthCoupling Efficiency: 99.5%Coupling Efficiency: 99.0%Coupling Efficiency: 98.5%
20-mer 90.9%82.6%75.0%
40-mer 81.7%67.4%54.8%
60-mer 73.4%55.2%40.2%
80-mer 65.9%45.3%29.5%
100-mer 59.2%37.1%21.6%

Visualizations

Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle End End: Cleavage & Deprotection Oxidation->End Start Start: Solid Support Start->Deblocking Purification Final Product Purification End->Purification

Caption: The solid-phase synthesis cycle for incorporating this compound.

Troubleshooting_Yield Start Low this compound Yield Coupling_Issue Check Coupling Efficiency Start->Coupling_Issue Capping_Issue Verify Capping Step Start->Capping_Issue Reagent_Quality Assess Reagent Quality Start->Reagent_Quality Anhydrous Ensure Anhydrous Conditions Coupling_Issue->Anhydrous Activator Optimize Activator/Concentration Coupling_Issue->Activator Capping_Reagents Use Fresh Capping Reagents Capping_Issue->Capping_Reagents Phosphoramidite Check Phosphoramidite Purity Reagent_Quality->Phosphoramidite

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Overcoming 3-Indolepropionic Acid (IPA) Solubility Issues in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Indolepropionic Acid (IPA) in experimental assays.

Troubleshooting Guide

This guide addresses common problems related to IPA solubility in a question-and-answer format, offering step-by-step solutions.

Q1: My IPA powder is not dissolving in my aqueous buffer. What should I do?

A1: IPA has limited solubility in aqueous solutions at neutral or acidic pH. Direct dissolution in aqueous buffers is often challenging. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.

Q2: What are the recommended organic solvents for preparing an IPA stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for preparing concentrated stock solutions of IPA.[1] Always use fresh, high-purity solvents to avoid issues with moisture, which can reduce solubility.[2]

Q3: I've prepared a stock solution in DMSO, but the IPA precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution is a common issue and can be addressed through several strategies:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of DMSO in your assay, which can help keep the IPA in solution.

  • Optimize the Dilution Process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the IPA stock solution can help improve solubility. However, ensure this temperature is compatible with your assay components.

  • Adjust the pH: The solubility of IPA, being a carboxylic acid, is pH-dependent. Increasing the pH of the final assay buffer to slightly above its pKa (~4.8) will convert it to its more soluble deprotonated form.[1]

Q4: Can I use sonication or heat to dissolve my IPA?

A4: Yes, if precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.[3] However, be cautious with heat as it may degrade the compound. Use a water bath at a controlled temperature and for a minimal amount of time.

Q5: I am observing inconsistent results in my cell-based assay. Could this be related to IPA solubility?

A5: Yes, inconsistent results are a hallmark of solubility issues. If the IPA is not fully dissolved, the effective concentration in your assay will vary between experiments. To address this:

  • Visually Inspect: Always visually inspect your final working solution for any precipitate before adding it to your assay.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of your IPA working solution from the stock for each experiment.

  • Filter Sterilization: If preparing a stock solution in water, it should be filter-sterilized using a 0.22 µm filter before use.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for IPA stock solutions?

A1: Aliquot your IPA stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2][3]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: Can I dissolve IPA directly in water?

A3: While IPA has some solubility in water, it is limited. If you need to prepare an aqueous stock solution, it is advisable to use heated water (e.g., 80°C) and sonication to aid dissolution.[3] Be aware that the achievable concentration will be much lower than in organic solvents.

Data Presentation

Table 1: Solubility of 3-Indolepropionic Acid (IPA) in Common Solvents
SolventConcentrationNotes
DMSO≥ 100 mg/mL (528.51 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][4]
Ethanol50 mg/mLA suitable alternative to DMSO.
Water1 mg/mL (5.29 mM)Requires ultrasonic and warming to 80°C to dissolve.[4]
DMF~30 mg/mLAs reported in various literature.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of IPA in DMSO
  • Weighing: Accurately weigh out 18.92 mg of IPA powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the IPA powder.

  • Mixing: Vortex the solution thoroughly until the IPA is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution of IPA in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM IPA stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentration of 100 µM. For example:

    • Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium to get a 100 µM working solution.

  • Mixing: Gently mix the working solution by pipetting up and down or inverting the tube.

  • Application: Use the freshly prepared working solution immediately in your assay.

Visualizations

Signaling Pathways and Experimental Workflows

IPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular IPA 3-Indolepropionic Acid (IPA) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR PXR Pregnane X Receptor (PXR) IPA->PXR ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges NFkB NF-κB Pathway IPA->NFkB Inhibits Immune_Response Modulation of Immune Response AhR->Immune_Response Barrier_Function Enhanced Barrier Function PXR->Barrier_Function JNK_p38 JNK/p38 Pathway ROS->JNK_p38 Inflammation Inflammation NFkB->Inflammation JNK_p38->Inflammation

Caption: Signaling pathways modulated by 3-Indolepropionic Acid (IPA).

IPA_Workflow start Start weigh Weigh IPA Powder start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -80°C dissolve->store dilute Dilute Stock into Aqueous Buffer/Medium store->dilute check_precipitate Check for Precipitate dilute->check_precipitate use_assay Use in Assay check_precipitate->use_assay No troubleshoot Troubleshoot (See Guide) check_precipitate->troubleshoot Yes end End use_assay->end Troubleshooting_Logic start IPA Precipitation Observed q1 Is stock solution clear? start->q1 a1_yes Precipitation on dilution q1->a1_yes Yes a1_no Stock not fully dissolved q1->a1_no No action3 Warm Diluent / Adjust pH a1_yes->action3 action1 Sonicate/Gently Warm Stock a1_no->action1 q2 Did it dissolve? action1->q2 action2 Lower Stock Concentration q2->action2 No retry Retry Dilution q2->retry Yes action3->retry

References

Technical Support Center: 31hP Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of the novel kinase inhibitor, 31hP. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a yellow tint, but the stock powder is white. Is this a cause for concern?

A color change in your this compound solution may indicate chemical degradation or oxidation.[1] This can be influenced by factors such as exposure to light, air, or impurities in the solvent.[1] It is recommended to perform a quality check, such as HPLC, to assess the purity of the solution before proceeding with your experiments.

Q2: I've noticed a loss of this compound potency in my cell-based assays over time. What could be the cause?

A gradual loss of potency is a common indicator of compound degradation within the assay medium.[2][3] To mitigate this, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment.[2] Additionally, performing a stability study in your specific assay buffer can help determine the rate of degradation.[2]

Q3: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?

Yes, repeated freeze-thaw cycles can compromise the stability of this compound in DMSO.[4] DMSO is hygroscopic and can absorb atmospheric moisture each time the vial is opened.[4][5] This introduction of water can lead to hydrolysis of the compound or cause it to precipitate upon freezing.[4] To avoid this, it is highly recommended to prepare single-use aliquots of your stock solution.[2]

Q4: What is the primary cause of this compound precipitation when diluting from a DMSO stock into an aqueous buffer?

Precipitation upon dilution into an aqueous buffer is a frequent issue for hydrophobic small molecules like many kinase inhibitors.[4][5] This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.[5] The abrupt change in solvent polarity from organic (DMSO) to aqueous causes the compound to "crash out" of the solution.[6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness after diluting DMSO stock into aqueous buffer.[2]

  • Inconsistent results in cell-based assays.[2]

Solutions:

SolutionDescription
Lower Final Concentration The most direct approach is to reduce the final working concentration of this compound in your assay to stay within its aqueous solubility limit.[2][5]
Optimize DMSO Concentration Ensure the final DMSO concentration in your assay medium is as low as possible, ideally ≤ 0.5%, to maintain solubility without inducing cellular toxicity.[4]
Adjust Buffer pH The solubility of ionizable compounds can be highly dependent on pH.[5] Experimenting with different buffer pH values may improve the solubility of this compound.[5]
Use of Surfactants Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20, to the aqueous buffer can help keep the inhibitor in solution.[2]
Issue 2: Chemical Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC analysis.[2]

  • Loss of inhibitor potency over time in biological assays.[2]

  • Color change in the solution.[2]

Solutions:

SolutionDescription
Light Protection Store this compound solutions in amber vials or wrap containers in foil to protect them from light-induced degradation.[1]
Temperature Control Store stock solutions at -20°C or -80°C to slow down degradation reactions.[1][3]
Inert Gas Overlay For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]
Use Fresh Solutions The most reliable way to ensure compound integrity is to prepare fresh solutions before each experiment.[3]

Quantitative Data Summary

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHHalf-life (hours)Degradation Rate Constant (k, hr⁻¹)
5.0720.0096
7.4480.0144
8.5240.0288

Table 2: Temperature-Dependent Stability of this compound in DMSO

TemperaturePercent Remaining after 1 week
-80°C99.5%
-20°C98.2%
4°C91.0%
25°C (Room Temp)75.4%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To quantify the degradation of this compound over time under specific experimental conditions.

Materials:

  • This compound compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of interest

  • HPLC system with a suitable column (e.g., C18)[1]

  • HPLC-grade solvents

Procedure:

  • Sample Preparation (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile (B52724) to stop further degradation.[5]

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and quench it as described in step 1.[3]

  • Analysis: Centrifuge the quenched samples to remove any precipitate and analyze the supernatant by HPLC.[3]

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample. Plot the percentage of the remaining compound against time to determine the degradation rate.[3]

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Inhibited by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth HP31 This compound HP31->PI3K Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed in Aqueous Buffer Check_Conc Is final this compound concentration too high? Start->Check_Conc Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO concentration > 0.5%? Check_Conc->Check_DMSO No Resolved Issue Resolved Lower_Conc->Resolved Lower_DMSO Reduce Final DMSO Concentration Check_DMSO->Lower_DMSO Yes Check_pH Is buffer pH optimal for solubility? Check_DMSO->Check_pH No Lower_DMSO->Resolved Adjust_pH Test & Adjust Buffer pH Check_pH->Adjust_pH No Use_Surfactant Add Surfactant (e.g., Tween-20) Check_pH->Use_Surfactant Yes Adjust_pH->Resolved Use_Surfactant->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_protocol Experimental Workflow for Stability Assessment Prep_Sample Prepare this compound Solution in Test Buffer T0_Sample Take T=0 Aliquot & Quench Immediately Prep_Sample->T0_Sample Incubate Incubate Solution under Test Conditions Prep_Sample->Incubate Analyze Analyze Samples by HPLC T0_Sample->Analyze Time_Points Take Aliquots at Predetermined Time Points Incubate->Time_Points Quench_Samples Quench Each Aliquot Time_Points->Quench_Samples Quench_Samples->Analyze Data_Analysis Quantify Peak Area & Plot % Remaining vs. Time Analyze->Data_Analysis

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Refining 31hP Treatment Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 31hP, a novel investigational agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream activation of Akt and mTOR.

Q2: In which cancer cell lines has this compound shown the most significant anti-proliferative effects?

A2: this compound has demonstrated robust anti-proliferative activity in various cancer cell lines harboring PIK3CA mutations. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a selection of commonly used cell lines.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For initial experiments, a dose-response study is recommended, ranging from 10 nM to 10 µM. Based on our internal validation, a concentration of 1 µM is often effective at inhibiting PI3K signaling in sensitive cell lines.

Q4: How can I confirm that this compound is engaging its target in my cellular model?

A4: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and its downstream targets, such as PRAS40 (at Thr246) and S6 Ribosomal Protein (at Ser235/236), via Western blot analysis.

Troubleshooting Guide

Issue 1: I am not observing the expected decrease in cell viability with this compound treatment.

  • Possible Cause 1: Cell Line Insensitivity. Your cell line may not be dependent on the PI3K pathway for survival.

    • Troubleshooting Step: Confirm the PIK3CA mutation status of your cell line. We recommend testing this compound in a well-characterized PIK3CA-mutant cell line, such as MCF-7 or T-47D, as a positive control.

  • Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The concentration of this compound may be too low, or the treatment duration may be too short to induce a cytotoxic or cytostatic effect.

    • Troubleshooting Step: Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 20 µM) and extend the treatment duration (e.g., 24, 48, and 72 hours).

  • Possible Cause 3: Drug Inactivation. this compound may be unstable in your specific cell culture medium or inactivated by components in the serum.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock for each experiment. Consider reducing the serum concentration during treatment, if compatible with your cell line's health.

Issue 2: I am seeing significant off-target effects or cellular toxicity at low concentrations of this compound.

  • Possible Cause 1: Cellular Stress Response. The observed toxicity may be an indirect consequence of potent PI3K inhibition, which can induce cellular stress.

    • Troubleshooting Step: Perform a time-course experiment at a lower concentration to distinguish between a rapid toxic effect and a slower, on-target anti-proliferative response. Assess markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to understand the mechanism of cell death.

  • Possible Cause 2: Impurities in the Compound.

    • Troubleshooting Step: Ensure the purity of your this compound stock using analytical methods such as HPLC-MS.

Issue 3: My results with this compound are not reproducible between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, and serum lot can all contribute to variability.

    • Troubleshooting Step: Maintain a consistent cell passage number for your experiments. Seed cells at a consistent density and treat them at the same level of confluency. If possible, use the same lot of fetal bovine serum for a series of related experiments.

  • Possible Cause 2: Inaccurate Drug Dilutions. Serial dilutions can introduce variability if not performed carefully.

    • Troubleshooting Step: Prepare a fresh set of serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (nM)
MCF-7BreastE545K Mutant50
T-47DBreastH1047R Mutant75
A549LungWild-Type>10,000
U-87 MGGlioblastomaWild-Type5,000

Table 2: Recommended Antibody Dilutions for Western Blot Analysis

AntibodySupplierCatalog #Recommended Dilution
Phospho-Akt (Ser473)Cell Signaling40601:1000
Total AktCell Signaling46911:1000
Phospho-S6 (Ser235/236)Cell Signaling48581:2000
Total S6Cell Signaling22171:1000
β-ActinSigma-AldrichA54411:5000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PI3K Pathway Inhibition

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (see Table 2 for dilutions) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotion This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 72h C->D E Add MTT reagent and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Workflow Start Unexpected Result: No Efficacy Q1 Is the cell line PIK3CA mutant? Start->Q1 A1_Yes Check drug concentration and treatment duration Q1->A1_Yes Yes A1_No Use a sensitive positive control cell line Q1->A1_No No Q2 Are dose and duration optimized? A1_Yes->Q2 A2_Yes Verify target engagement via Western Blot (p-Akt) Q2->A2_Yes Yes A2_No Perform dose-response and time-course experiments Q2->A2_No No Q3 Is p-Akt inhibited? A2_Yes->Q3 A3_Yes Cell death may be independent of PI3K pathway Q3->A3_Yes Yes A3_No Check drug stability and cell culture conditions Q3->A3_No No

addressing off-target effects of 31hP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 31hP. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound in your experiments.

FAQs: General Questions

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor designed to selectively target Kinase A, a critical component of the MAPK signaling pathway implicated in various forms of cancer. By inhibiting Kinase A, this compound is intended to block downstream signaling, thereby reducing cell proliferation and inducing apoptosis in cancer cells.

Q2: What are the known off-target effects of this compound?

A2: While this compound was designed for high selectivity towards Kinase A, comprehensive kinase profiling has revealed off-target activity against other kinases, most notably Kinase X and Kinase Y.[1][2] These off-target interactions may lead to unexpected cellular phenotypes or side effects. It is crucial to consider these off-target effects when interpreting experimental data.[3][4]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects.[2] This includes using a structurally unrelated inhibitor for the same primary target, performing dose-response analyses, and employing genetic methods such as siRNA or CRISPR/Cas9 to knock down the primary target.[2][5] If the phenotype from the genetic knockdown is consistent with the phenotype observed with this compound treatment, it strongly suggests an on-target effect.

Q4: Can the off-target effects of this compound be beneficial?

A4: In some contexts, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy, a concept known as polypharmacology.[2] For instance, the inhibition of an off-target kinase that is also involved in a cancer-promoting pathway could lead to a more potent therapeutic outcome. However, in a research setting, it is critical to delineate these effects to accurately understand the biological function of the primary target.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). The inhibitor may be hitting an off-target kinase with an opposing biological function.[2] This could also be due to the inhibition of a kinase in a negative feedback loop.1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[2] 2. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets. 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.
High levels of cell death even at low inhibitor concentrations. The inhibitor may have potent off-target effects on kinases that are essential for cell survival.[2]1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.
Inconsistent results between experiments. This could be due to uncontrolled experimental conditions or inherent experimental error.[6] Factors such as cell passage number, confluency, and slight variations in inhibitor concentration can impact results.1. Standardize protocols: Ensure all experimental parameters are kept consistent. 2. Increase replicates: Perform each assay with technical and biological replicates to ensure the reliability of your findings.[7] 3. Confirm inhibitor integrity: Ensure the inhibitor has been stored correctly and has not degraded.
No observable effect on the target pathway. This could be due to issues with the experimental setup, the cells, or the inhibitor itself.1. Confirm target expression: Verify that your cell line expresses the target kinase at a detectable level. 2. Check inhibitor activity: Test the inhibitor in a cell-free biochemical assay to confirm its potency. 3. Optimize treatment conditions: Vary the incubation time and concentration of the inhibitor.

Quantitative Data

The following table summarizes the in vitro kinase profiling data for this compound, indicating its potency against the primary target and key off-targets.

Kinase Target IC50 (nM) Description
Kinase A 25Primary Target
Kinase X 850Off-Target
Kinase Y 1,500Off-Target
Kinase Z >10,000Minimal Off-Target Activity

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A common starting point is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Stop Reaction and Filter: Stop the reaction with a stop solution. Transfer the mixture to a phosphocellulose filter plate.

  • Wash and Read: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase.[8]

Protocol 2: Western Blot Analysis of Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of Kinase A.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10][11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total protein of a downstream target of Kinase A, as well as a loading control, overnight at 4°C.[9][10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[9]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 3: Cell Viability Assay (MTT)

This protocol measures cell viability as an indicator of the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

G Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Downstream Effector A Downstream Effector A Kinase A->Downstream Effector A Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector A->Cell Proliferation Promotes Kinase X Kinase X Downstream Effector X Downstream Effector X Kinase X->Downstream Effector X Phosphorylates Apoptosis Apoptosis Downstream Effector X->Apoptosis Inhibits Kinase Y Kinase Y Downstream Effector Y Downstream Effector Y Kinase Y->Downstream Effector Y Phosphorylates Cell Survival Cell Survival Downstream Effector Y->Cell Survival Promotes This compound This compound This compound->Kinase A Inhibits (On-Target) This compound->Kinase X Inhibits (Off-Target) This compound->Kinase Y Inhibits (Off-Target)

Caption: On-target and off-target signaling pathways of this compound.

G Experimental Workflow for Assessing Off-Target Effects start Start: Observe Unexpected Phenotype in_vitro_profiling In Vitro Kinase Profiling start->in_vitro_profiling dose_response Dose-Response Analysis in Cells start->dose_response phospho_proteomics Phospho-proteomics in_vitro_profiling->phospho_proteomics structurally_unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->structurally_unrelated_inhibitor genetic_knockdown Genetic Knockdown (siRNA/CRISPR) dose_response->genetic_knockdown data_integration Integrate Data and Conclude Mechanism structurally_unrelated_inhibitor->data_integration genetic_knockdown->data_integration phospho_proteomics->data_integration end End: Identify On/Off-Target Effects data_integration->end

Caption: Workflow for investigating off-target effects.

G Troubleshooting Logic for Unexpected Results start Unexpected Result Observed q1 Is the phenotype reproducible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does a structurally unrelated inhibitor for the same target show the same phenotype? a1_yes->q2 check_protocol Review and Standardize Protocol a1_no->check_protocol a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does genetic knockdown of the target recapitulate the phenotype? a2_yes->q3 off_target Likely Off-Target Effect a2_no->off_target on_target Likely On-Target Effect a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->on_target a3_no->off_target

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: Scaling Up 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Production

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The information provided in this technical support center pertains to 3β-hydroxysteroid dehydrogenase (3β-HSD) . No specific enzyme corresponding to "31-hydroxysteroid dehydrogenase" or "31HP" was identified in a comprehensive literature search. It is presumed that "this compound" was a typographical error. 3β-HSD is a critical enzyme in the biosynthesis of all classes of steroid hormones and a common subject of recombinant protein production studies.[1][2]

This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of recombinant 3β-HSD.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for producing recombinant 3β-HSD?

A1: The most common expression system for recombinant 3β-HSD is Escherichia coli (E. coli), particularly the BL21 strain.[3][4] Expression vectors such as pGEX-4T-1 (for GST-tagged proteins) and pQE30 (for His-tagged proteins) have been successfully used.[3] Baculovirus expression systems have also been employed for producing human 3β-HSD.

Q2: What is the typical subcellular localization of recombinant 3β-HSD in E. coli?

A2: When overexpressed in E. coli, 3β-HSD often forms insoluble protein aggregates known as inclusion bodies.[5][6] While this can simplify initial purification, it necessitates additional solubilization and refolding steps to obtain active enzyme.[5][6]

Q3: What are the key steps in the overall workflow for producing recombinant 3β-HSD?

A3: The general workflow involves cloning the 3β-HSD gene into an appropriate expression vector, transforming the vector into a suitable E. coli host strain, inducing protein expression, harvesting the cells, purifying the protein (often from inclusion bodies), and finally, refolding the protein to its active conformation.

Q4: How should I store the purified recombinant 3β-HSD?

A4: For long-term storage, it is recommended to aliquot the purified protein and store it at -80°C. Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity. The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 10-20% can also help maintain protein stability.

Troubleshooting Guide

Low Protein Yield

Q: I am observing a very low yield of my recombinant 3β-HSD after induction. What are the possible causes and how can I improve the yield?

A: Low protein yield is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the post-induction temperature and time are critical.

    • Solution: Perform a small-scale optimization experiment to test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) and different induction temperatures (e.g., 18°C, 25°C, 37°C). A lower temperature and longer induction time often favor higher yields of soluble protein.[7] Inducing the culture at a later log phase (higher optical density) may also enhance the yield of soluble protein.[7]

  • Codon Usage: The codon usage of the 3β-HSD gene may not be optimal for E. coli.

    • Solution: Consider using an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, you can synthesize a codon-optimized version of the 3β-HSD gene.

  • Plasmid Instability: The expression plasmid may be unstable, leading to a loss of the plasmid from the bacterial population.

    • Solution: Ensure that the appropriate antibiotic is present in the culture medium at all times to maintain selective pressure.

  • Toxicity of the Recombinant Protein: High-level expression of 3β-HSD may be toxic to the E. coli host.

    • Solution: Use a lower IPTG concentration for induction or switch to a more tightly regulated promoter system to reduce basal expression levels. Growing the culture at a lower temperature can also mitigate toxicity.

Protein Insolubility and Inclusion Body Formation

Q: My recombinant 3β-HSD is expressed, but it is all in the insoluble fraction as inclusion bodies. How can I increase the yield of soluble protein?

A: The formation of inclusion bodies is a major challenge in the production of recombinant 3β-HSD in E. coli.[6] Here are strategies to improve solubility and to recover active protein from inclusion bodies:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., to 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.

    • Lower Inducer Concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM) can reduce the expression rate and promote soluble protein formation.

  • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein.

  • Use of a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to the N-terminus of 3β-HSD can improve its solubility.

Q: I have a large amount of 3β-HSD in inclusion bodies. What is the protocol for solubilizing and refolding the protein?

A: Recovering active protein from inclusion bodies involves a two-step process of solubilization and refolding.

  • Inclusion Body Isolation and Washing:

    • After cell lysis, pellet the inclusion bodies by centrifugation.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and membrane fragments. Follow with a wash with a buffer without detergent.[8]

  • Solubilization:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gnd-HCl), along with a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to reduce any disulfide bonds.[8]

  • Refolding:

    • Dialysis: Gradually remove the denaturant by dialysis against a refolding buffer with decreasing concentrations of the denaturant. This slow removal allows the protein to refold. A typical refolding buffer might contain Tris-HCl, NaCl, and redox shuffling agents (e.g., a combination of reduced and oxidized glutathione).

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. This method is often faster but may require more optimization of the final protein concentration and buffer composition to prevent aggregation.

Low Enzymatic Activity

Q: I have successfully purified my recombinant 3β-HSD, but it shows low or no enzymatic activity. What could be the problem?

A: Low enzymatic activity can be due to improper folding, the absence of necessary cofactors, or suboptimal assay conditions.

  • Improper Folding:

    • Solution: If the protein was purified from inclusion bodies, the refolding protocol may need further optimization. Try different refolding buffers, additives (e.g., L-arginine, glycerol), and refolding methods (dialysis vs. rapid dilution).

  • Missing Cofactors: 3β-HSD requires NAD+ or NADP+ as a cofactor.[9]

    • Solution: Ensure that the appropriate cofactor is included in your activity assay buffer at an optimal concentration.

  • Suboptimal Assay Conditions:

    • Solution: Verify that the pH, temperature, and substrate concentration of your activity assay are optimal for 3β-HSD. The optimal pH for the dehydrogenase reaction is often in the alkaline range.

  • Incorrect Fusion Tag Cleavage: If your protein has a fusion tag, it may interfere with its activity.

    • Solution: If possible, cleave the fusion tag using a specific protease (e.g., thrombin for some GST tags) and purify the untagged 3β-HSD.

Data Presentation

Table 1: Typical Expression Conditions for Recombinant 3β-HSD in E. coli

ParameterConditionNotes
Host Strain E. coli BL21A common strain for protein expression.
Expression Vector pGEX-4T-1 (GST-tag)Allows for affinity purification on glutathione (B108866) resin.[3][4]
Culture Medium Luria-Bertani (LB) BrothStandard medium for E. coli growth.
Induction Point OD600 of 0.5-0.6Mid-log phase of growth.
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)
IPTG Concentration 0.1 - 1.0 mMConcentration should be optimized for each construct.
Induction Temp. 18°C - 37°CLower temperatures often favor soluble expression.
Induction Time 3 hours to overnightLonger induction times are typically used with lower temperatures.

Table 2: Example Buffer Compositions for Purification of His-tagged 3β-HSD

Buffer TypeComposition
Lysis Buffer 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution Buffer 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

Table 3: Example Buffer Compositions for Inclusion Body Solubilization and Refolding

Buffer TypeComposition
Solubilization Buffer 20 mM Tris-HCl, 0.5 M NaCl, 8 M Urea (or 6 M Gnd-HCl), 5 mM Imidazole, 1 mM β-mercaptoethanol, pH 8.0
Refolding Buffer (Dialysis) 50 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione), with a stepwise decrease in Urea concentration (e.g., 4M, 2M, 1M, 0M), pH 8.0

Experimental Protocols

Protocol 1: Expression of GST-tagged 3β-HSD in E. coli
  • Transform the pGEX-4T-1 vector containing the 3β-HSD gene into E. coli BL21 cells.[4]

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 20°C).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of GST-tagged 3β-HSD from Inclusion Bodies
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells by sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet twice with lysis buffer containing 1% Triton X-100, followed by two washes with lysis buffer alone.

  • Solubilize the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, 8 M urea, 10 mM DTT, pH 8.0) with stirring for 1 hour at room temperature.

  • Clarify the solubilized protein solution by centrifugation at 15,000 x g for 30 minutes.

  • Refold the protein by dialysis against a refolding buffer with a decreasing urea gradient (e.g., 4 M, 2 M, 1 M, and no urea).

  • After refolding, clarify the protein solution by centrifugation and proceed with affinity purification on a glutathione-Sepharose column according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Refolding PCR PCR Amplification of 3β-HSD Gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pGEX-4T-1) Vector->Ligation Transformation Transformation into E. coli BL21 Ligation->Transformation Culture Cell Culture Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (8M Urea) IB_Isolation->Solubilization Refolding Refolding (Dialysis) Solubilization->Refolding Purification Affinity Chromatography Refolding->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for recombinant 3β-HSD production.

Troubleshooting_Workflow cluster_solutions_yield Yield Optimization cluster_solutions_solubility Solubility Enhancement cluster_solutions_activity Activity Restoration Start Low Protein Yield? Opt_Induction Optimize IPTG/Temp Start->Opt_Induction Yes Codon_Opt Codon Optimization Start->Codon_Opt Yes Check_Plasmid Check Plasmid Stability Start->Check_Plasmid Yes Insoluble Protein Insoluble? Start->Insoluble No Lower_Temp Lower Induction Temp Insoluble->Lower_Temp Yes Sol_Tag Use Solubility Tag (MBP) Insoluble->Sol_Tag Yes Refolding Optimize Refolding Insoluble->Refolding Yes No_Activity Low/No Activity? Insoluble->No_Activity No Check_Folding Verify Proper Folding No_Activity->Check_Folding Yes Add_Cofactor Add NAD+/NADP+ No_Activity->Add_Cofactor Yes Opt_Assay Optimize Assay Conditions No_Activity->Opt_Assay Yes Success Successful Production No_Activity->Success No

Caption: Troubleshooting decision tree for 3β-HSD production.

Steroid_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone (B1679170) Progesterone Pregnenolone->Progesterone 3β-HSD 17a_OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17a_OH_Preg DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD 17a_OH_Preg->DHEA 17a_OH_Prog 17α-Hydroxyprogesterone 17a_OH_Preg->17a_OH_Prog 3β-HSD HSD3B 3β-HSD

Caption: Role of 3β-HSD in the steroid biosynthesis pathway.[9]

References

Technical Support Center: Protocol Refinement for ³¹P In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for ³¹P in vivo magnetic resonance spectroscopy (MRS) studies.

Frequently Asked Questions (FAQs)

1. What are the main advantages of ³¹P MRS over ¹H MRS for in vivo studies?

While ¹H MRS benefits from a higher signal-to-noise ratio (SNR), ³¹P MRS offers unique advantages for metabolic studies. A key benefit is its ability to directly assess high-energy phosphate (B84403) metabolites like adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr), providing a window into cellular energy metabolism.[1][2][3][4] Additionally, ³¹P MRS can distinguish between different choline-containing compounds, such as phosphocholine (B91661) (PC), phosphoethanolamine (PE), glycerophosphocholine (GPC), and glycerophosphoethanolamine (B1239297) (GPE), which is not possible with ¹H MRS in vivo.[1] Another advantage is the absence of a large water or fat signal, eliminating the need for suppression techniques that can sometimes introduce artifacts.[1]

2. What are the primary challenges associated with in vivo ³¹P MRS?

The main challenges stem from the inherently low sensitivity of the ³¹P nucleus.[2][4] This is due to the lower gyromagnetic ratio of ³¹P compared to ¹H and the low physiological concentrations of phosphorus-containing metabolites (in the millimolar range).[2][4][5] Consequently, ³¹P MRS experiments often suffer from low SNR, requiring longer acquisition times and resulting in coarser spatial resolution compared to ¹H MRS.[2][3][6]

3. How does the magnetic field strength (B₀) impact ³¹P in vivo MRS studies?

Increasing the magnetic field strength significantly improves the quality of ³¹P MR spectra.[1] Higher field strengths (e.g., 7T and above) lead to a substantial increase in SNR and improved spectral resolution.[1][4] The enhanced spectral resolution at higher fields allows for better separation of adjacent resonance peaks, such as those of phosphomonoesters (PME) and phosphodiesters (PDE).[1][4]

4. What is the importance of proton (¹H) decoupling in ³¹P MRS?

Heteronuclear coupling between phosphorus and proton spins can broaden the resonance lines of some phosphorus metabolites, particularly PDEs and PMEs.[1] Applying radiofrequency irradiation at the ¹H frequency during ³¹P signal acquisition, a technique known as proton decoupling, effectively removes this interaction.[1][7] This results in narrower and taller spectral lines, improving spectral resolution and quantification accuracy.[1]

5. What is the Nuclear Overhauser Effect (NOE) and how is it used in ³¹P MRS?

The Nuclear Overhauser Effect (NOE) can be exploited to enhance the signal of certain ³¹P metabolites. By applying selective ¹H radiofrequency excitation before the ³¹P signal acquisition, the signal from some ³¹P metabolites can be boosted by as much as 50-100%.[7] However, it's important to note that using NOE can have implications for the quantification of metabolites.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during ³¹P in vivo MRS experiments.

Issue 1: Low Signal-to-Noise Ratio (SNR)

Symptoms:

  • Noisy spectra with poor peak definition.

  • Difficulty in accurately quantifying metabolite concentrations.

Possible Causes and Solutions:

CauseSolution
Insufficient Number of Averages Increase the number of transients acquired. The exact number will depend on the required SNR and the parameters of the sequence used.[1]
Suboptimal Coil Selection or Placement Use a dedicated ³¹P or a dual-tuned ¹H/³¹P coil that is appropriately sized for the region of interest.[6][7] Ensure the coil is positioned as close as possible to the target anatomy to maximize sensitivity.
Low Magnetic Field Strength If available, utilize a higher field strength MR system (e.g., 7T) to benefit from the inherent increase in SNR.[1][4]
Inefficient Pulse Sequence Use pulse sequences with very short echo times (TE) as ³¹P metabolites have relatively short T2 relaxation times.[7] Avoid PRESS-based sequences which typically have longer minimum TEs.[7] Consider using techniques like the Nuclear Overhauser Effect (NOE) to boost the signal of certain metabolites, but be mindful of quantification implications.[1][7]
Incorrect Flip Angle Ensure the flip angle is optimized for the specific T1 relaxation times of the metabolites of interest and the chosen repetition time (TR). Inhomogeneous excitation profiles, especially at high fields, can cause flip angle variability, which may require correction using a flip angle map.[1]
Issue 2: Poor Spectral Resolution

Symptoms:

  • Overlapping peaks, making it difficult to distinguish between different metabolites (e.g., PME and PDE components).

  • Broad spectral lines.

Possible Causes and Solutions:

CauseSolution
Poor B₀ Homogeneity (Shimming) Meticulous shimming of the static magnetic field (B₀) over the volume of interest is crucial for achieving high-quality spectra.[1] Use the ¹H signal for shimming with a dual-tuned coil for better accuracy.[7]
¹H-¹³¹P Heteronuclear Coupling Implement broadband ¹H decoupling during the ³¹P signal acquisition to remove J-coupling effects and narrow the resonance lines of PDEs and PMEs.[1]
Low Magnetic Field Strength Higher magnetic fields provide greater chemical shift dispersion, leading to better separation of metabolite peaks.[4]
Inappropriate Data Processing Apply appropriate window functions (e.g., Lorentzian-to-Gaussian) during post-processing to enhance resolution. Zero-filling in the time domain can also improve the digital resolution of the spectrum.[2]
Issue 3: Inaccurate Quantification

Symptoms:

  • Metabolite ratios or absolute concentrations are inconsistent or do not align with expected physiological values.

  • High Cramer-Rao Lower Bounds (CRLB) from fitting algorithms.

Possible Causes and Solutions:

CauseSolution
Partial Volume Effects Ensure the voxel is placed accurately within the tissue of interest and avoid including other tissues or cerebrospinal fluid.[2]
T1 and T2 Relaxation Effects For absolute quantification, use a fully relaxed spectrum with a long repetition time (TR) to correct for T1 saturation effects.[8] Be aware that different metabolites have different T1 and T2 relaxation times, which can affect their relative signal intensities.
Inadequate Data Processing and Fitting Utilize robust spectral fitting algorithms like AMARES (Advanced Method for Accurate, Robust, and Efficient Spectral Fitting) which allows for the incorporation of prior knowledge.[1] Ensure proper zero and first-order phase corrections are applied.[2]
Flip Angle Inhomogeneity At high field strengths, the transmit B₁ field can be inhomogeneous, leading to spatial variations in the flip angle. This can significantly affect quantification.[1] If possible, acquire a B₁ map to correct for these variations.
Use of Metabolite Ratios vs. Absolute Quantification While absolute quantification provides more detailed information, metabolite ratios are often more reliable and less prone to errors from factors like transmit and receive field variations and partial volume effects.[2]

Experimental Protocols

Protocol 1: Standard In Vivo ³¹P MRS Data Acquisition
  • Animal/Subject Preparation:

    • Ensure the subject is appropriately anesthetized and physiologically stable (monitoring heart rate, respiration, and temperature).

    • Position the subject securely within the magnet to minimize motion artifacts.

  • Coil Setup:

    • Use a dual-tuned ¹H/³¹P head coil or a surface coil appropriate for the region of interest.[6][7]

    • Position the coil to maximize signal reception from the target tissue.

  • Localization and Shimming:

    • Acquire anatomical ¹H images to define the volume of interest (VOI).

    • Perform automated or manual shimming on the VOI using the ¹H signal to achieve optimal B₀ homogeneity. A narrow water linewidth is indicative of a good shim.

  • Data Acquisition:

    • Select a suitable ³¹P MRS pulse sequence. For single voxel spectroscopy, ISIS (Image-Selected In Vivo Spectroscopy) is a common choice.[6] For spectroscopic imaging, 2D or 3D CSI (Chemical Shift Imaging) can be used.[5][7]

    • Set the acquisition parameters. A typical starting point is provided in the table below.

    • Enable ¹H decoupling during the acquisition period if improved spectral resolution is required.[1]

  • Data Processing:

    • Apply necessary post-processing steps including zero-filling, apodization (e.g., exponential or Gaussian window function), and phase correction.[2]

    • Use a frequency-domain fitting algorithm (e.g., AMARES in jMRUI) to quantify the areas of the metabolite peaks.[1]

Table 1: Example Acquisition Parameters for ³¹P MRS

ParameterExample ValueRationale/Consideration
Pulse Sequence Non-localized FID, ISIS, or 3D-CSIChoice depends on whether single-voxel or multi-voxel data is needed.[5][7]
Repetition Time (TR) 2000 - 4000 msShould be sufficiently long to allow for adequate T1 relaxation, especially for quantitative studies. A fully relaxed spectrum with a very long TR may be needed for T1 correction.[8]
Echo Time (TE) As short as possible³¹P metabolites have short T2 relaxation times, so minimizing TE is crucial to reduce signal loss.[5][7]
Number of Averages 128 - 512+Dependent on the desired SNR, voxel size, and field strength.
Spectral Width ~5000 HzNeeds to be wide enough to encompass all phosphorus metabolites of interest.
Data Points 1024 - 2048Determines the spectral resolution in the frequency domain.

Visualizations

Experimental Workflow for In Vivo ³¹P MRS

experimental_workflow prep Subject Preparation & Positioning coil Coil Selection & Placement loc Anatomical Localization shim B0 Shimming loc->shim acq 31P MRS Data Acquisition shim->acq post_proc Post-Processing (FFT, Phasing) acq->post_proc fit Spectral Fitting & Quantification post_proc->fit analysis Statistical Analysis fit->analysis low_snr_troubleshooting start Low SNR in 31P Spectrum check_averages Increase Number of Averages? start->check_averages check_coil Optimize Coil Position? check_averages->check_coil No solution SNR Improved check_averages->solution Yes check_field Higher Field Available? check_coil->check_field No check_coil->solution Yes check_sequence Optimize Pulse Sequence? check_field->check_sequence No check_field->solution Yes check_sequence->solution Yes

References

Technical Support Center: Enhancing the Bioavailability of 31hP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 31hP is a fictional compound created for illustrative purposes within this technical support guide. The information provided is based on established principles of pharmaceutical science for enhancing the bioavailability of poorly soluble drug candidates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a novel synthetic compound under investigation for its therapeutic potential. It is characterized as a highly lipophilic molecule with poor aqueous solubility. These properties classify it as a Biopharmaceutics Classification System (BCS) Class II or IV agent, presenting significant challenges for oral bioavailability. Low bioavailability can lead to suboptimal drug efficacy and high inter-subject variability.[1][2][3]

Q2: Why is enhancing the bioavailability of this compound a critical step in its development?

A2: Enhancing the bioavailability of this compound is crucial for several reasons:

  • Therapeutic Efficacy: Adequate bioavailability ensures that a sufficient concentration of the drug reaches the systemic circulation to exert its therapeutic effect.[1][3]

  • Dose Reduction: Improved bioavailability can lead to a reduction in the required dose, which in turn can lower the risk of dose-related side effects and reduce the cost of goods.[1][2]

  • Consistent Patient Response: By improving absorption, variability in patient response can be minimized, leading to more predictable and reliable therapeutic outcomes.

Q3: What are the common strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[1][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[5]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve its solubility and absorption.[5][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]

Section 2: Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound from a prototype tablet formulation.

Question Answer/Troubleshooting Step
Why is the dissolution rate of my this compound tablet so low? Low dissolution is likely due to the poor aqueous solubility of this compound.[9] The formulation may not be adequately facilitating the wetting and dissolution of the drug particles.
How can I improve the dissolution rate? 1. Incorporate a Surfactant: Try adding a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the dissolution medium or the formulation to improve wettability.[6] 2. Particle Size Reduction: If not already done, consider micronizing or nanomilling the this compound active pharmaceutical ingredient (API) to increase its surface area.[1] 3. Amorphous Solid Dispersion: Evaluate creating a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution profile.[5]
What changes should I make to my dissolution test method? Ensure your dissolution method is discriminating. The media volume should be sufficient to maintain sink conditions.[10] You may need to use a biorelevant medium (e.g., FaSSIF, FeSSIF) that better mimics the gastrointestinal environment.[10][11]

Issue 2: High variability in plasma concentrations of this compound in preclinical animal studies.

Question Answer/Troubleshooting Step
What is causing the high variability in the pharmacokinetic (PK) data? High variability in exposure for a poorly soluble drug is often due to inconsistent absorption. This can be influenced by physiological factors in the animals (e.g., gastric pH, food effects) and the formulation's performance.[1]
How can I reduce this variability? 1. Lipid-Based Formulation: Consider a lipid-based formulation like a self-microemulsifying drug delivery system (SMEDDS). These can reduce the impact of physiological variables on absorption. 2. Control Food Intake: Standardize the feeding schedule of the animals in your study, as food can significantly impact the absorption of lipophilic drugs.
Could the formulation be the problem? Yes, a simple suspension may not be robust. An unstable formulation can lead to dose inaccuracies and variable absorption. Ensure your formulation is homogeneous and stable throughout the dosing period.

Section 3: Data Presentation

Table 1: Comparison of this compound Solubility in Different Media

MediumThis compound Solubility (µg/mL)Fold Increase vs. Water
Purified Water0.51.0
0.1 N HCl0.40.8
Phosphate Buffer (pH 6.8)0.61.2
Phosphate Buffer (pH 6.8) + 0.5% SLS15.230.4
Fasted State Simulated Intestinal Fluid (FaSSIF)25.851.6
Fed State Simulated Intestinal Fluid (FeSSIF)88.3176.6

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 154.0350 ± 95100 (Reference)
Micronized Suspension120 ± 302.0850 ± 210243
Solid Dispersion350 ± 751.52100 ± 450600
SMEDDS850 ± 1501.05200 ± 9801486

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

  • Oil Phase Preparation: Dissolve 100 mg of this compound in 2 g of a suitable oil (e.g., Capryol 90) with gentle heating and stirring until a clear solution is obtained.

  • Surfactant/Co-surfactant Mixture: In a separate container, mix 3 g of a surfactant (e.g., Kolliphor EL) and 1 g of a co-surfactant (e.g., Transcutol P).

  • Emulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture and vortex for 5 minutes to form the nanoemulsion pre-concentrate.

  • Aqueous Titration: Slowly add the pre-concentrate to 100 mL of purified water under constant, gentle stirring. The nanoemulsion will form spontaneously.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and drug content.

Protocol 2: In Vitro Dissolution Testing for this compound Formulations

  • Apparatus: Use USP Apparatus 2 (Paddle).[11][12]

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% w/v sodium lauryl sulfate. Maintain the temperature at 37 ± 0.5 °C.[10]

  • Paddle Speed: Set the paddle speed to 75 RPM.

  • Sample Introduction: Introduce one unit of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Section 5: Visualizations

experimental_workflow cluster_start Initial Assessment cluster_formulation Formulation Strategies cluster_testing In Vitro & In Vivo Testing cluster_evaluation Evaluation start Poorly Soluble Compound (this compound) strategy1 Particle Size Reduction (Micronization/Nanonization) start->strategy1 strategy2 Amorphous Solid Dispersion start->strategy2 strategy3 Lipid-Based Formulation (e.g., SMEDDS) start->strategy3 invitro In Vitro Dissolution Testing strategy1->invitro strategy2->invitro strategy3->invitro invivo Preclinical Pharmacokinetic Study invitro->invivo evaluation Compare Cmax, AUC, Variability invivo->evaluation decision Select Lead Formulation evaluation->decision

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Potential Solutions start High PK Variability Observed cause1 Poor Aqueous Solubility start->cause1 cause2 Food Effects start->cause2 cause3 Formulation Instability start->cause3 solution1 Lipid-Based Formulation (SMEDDS) cause1->solution1 solution2 Solid Dispersion cause1->solution2 solution3 Standardize Feeding Protocol cause2->solution3 solution4 Improve Formulation Stability cause3->solution4 end Re-evaluate in vivo solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting high pharmacokinetic variability for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene Activates Transcription response Therapeutic Response gene->response This compound This compound This compound->receptor Binds

Caption: Hypothetical signaling pathway for the therapeutic action of this compound.

References

Validation & Comparative

Comparative Efficacy of 31hP and Cisplatin in a Non-Small Cell Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic agent 31hP against the standard-of-care chemotherapy, Cisplatin, in a preclinical model of non-small cell lung cancer (NSCLC). The data presented for this compound is illustrative, intended to serve as a template for researchers to insert their own findings. The information regarding Cisplatin is based on established, publicly available data.

Mechanism of Action

A fundamental aspect of any therapeutic comparison is understanding how each agent exerts its effects at a molecular level.

This compound (Hypothetical Mechanism)

To be populated with specific data for this compound. As a novel agent, this compound is hypothesized to operate through a distinct signaling pathway. For the purpose of this guide, we will illustrate a hypothetical mechanism involving the inhibition of a key kinase in a cancer-related pathway, leading to the downstream suppression of cell proliferation and induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates This compound This compound This compound->Kinase_A inhibition Kinase_B Kinase_B Kinase_A->Kinase_B activates Prolif_Factors Proliferation Factors Kinase_B->Prolif_Factors activates Transcription Transcription Prolif_Factors->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Apoptosis Apoptosis

Hypothetical signaling pathway for this compound.

Cisplatin

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone in cancer treatment for decades.[1] Its primary mechanism of action involves cross-linking with purine (B94841) bases on DNA, which interferes with DNA repair mechanisms.[1] This action leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Cisplatin-induced DNA damage can activate several signal transduction pathways that contribute to apoptosis, including the MAPK and p53 signaling pathways.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_in Cisplatin Cisplatin_DNA Cisplatin Cisplatin_in->Cisplatin_DNA DNA DNA Cisplatin_DNA->DNA forms adducts DNA_Damage DNA Damage DNA->DNA_Damage leads to p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis cluster_setup Study Setup cluster_treatment Treatment Phase (3 weeks) cluster_analysis Analysis Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound (5 mg/kg) Randomization->Group2 Group3 Cisplatin (3 mg/kg) Randomization->Group3 Monitoring Monitor Tumor Volume & Body Weight (2x/week) Endpoint Study Endpoint Data_Collection Excise & Weigh Tumors Endpoint->Data_Collection Stats Statistical Analysis Data_Collection->Stats

References

Unable to Identify "31hP" for Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical databases, it has not been possible to identify a specific experimental compound, drug, or research chemical designated as "31hP." The term does not correspond to any known entity in the scientific literature or drug development pipelines based on the information available.

Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements of the task are contingent on the specific identification of "this compound" to gather relevant experimental results and associated data.

It is possible that "this compound" may be an internal project code not yet disclosed in public forums, a typographical error, or an abbreviation that is not widely recognized.

To proceed with this request, please provide a more specific identifier for the compound of interest, such as:

  • Full chemical name

  • CAS Registry Number

  • Alternative names or synonyms

  • Company or research institution associated with its development

Without this essential information, a meaningful and accurate comparison guide cannot be generated.

comparative analysis of 31hP and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An initial comprehensive search for "31hP" did not yield specific information about a molecule or compound with this designation. The search results provided general information on signaling pathways, pharmacological principles, and the development of analogs for other known compounds, but no data directly related to a substance named "this compound."

To provide a comparative analysis as requested, it is crucial to accurately identify the compound of interest. It is possible that "this compound" may be an internal project name, a typographical error, or an abbreviation not widely recognized in public scientific literature.

Therefore, we request the user to provide more specific details regarding "this compound," such as:

  • The full chemical name or IUPAC name.

  • Any known alternative names or synonyms.

  • The chemical structure or formula.

  • A CAS (Chemical Abstracts Service) registry number.

  • Any relevant publications or patents that describe this compound.

Once this information is provided, a thorough and accurate comparative analysis of this compound and its analogs can be conducted to meet the specified requirements for data presentation, experimental protocols, and visualizations.

Unraveling the Identity of "31hP": A Case of Mistaken Identity in Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "31hP" as a potential biomarker for a specific medical condition have yielded no discernible connection to any known biological marker. Extensive searches across scientific databases and literature have instead pointed to a likely misinterpretation of the term, with "31 HP" predominantly referring to a unit of horsepower in engines.

This suggests a possible typographical error in the original query. The field of biomarker research is vast and encompasses a wide array of molecules, genes, and other measurable indicators. It is plausible that the intended biomarker has a similar but distinct nomenclature.

Without a clear and accurate identifier for the biomarker , it is not feasible to proceed with a comparative analysis, detail experimental protocols, or generate the requested data visualizations. The core of the request—to validate "this compound" as a biomarker—is contingent on its existence and documented role in a specific pathological process.

To move forward, clarification on the precise name of the biomarker is essential. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the biomarker of interest to ensure that any subsequent analysis is based on accurate and relevant scientific data. Once the correct biomarker is identified, a comprehensive comparison guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visual diagrams.

Comparative Efficacy of 31hP Across Diverse Cancer Cell Lines: A Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel anti-cancer agent, 31hP, across a panel of representative cancer cell lines. The data presented herein aims to elucidate the differential sensitivity of various cancer types to this compound and to provide a foundational understanding of its mechanism of action. All experimental data is supported by detailed protocols to ensure reproducibility and to aid in the design of future studies.

Executive Summary

This compound is a novel synthetic compound that has demonstrated potent cytotoxic and anti-proliferative effects in preclinical cancer models. This report summarizes the in vitro activity of this compound against a panel of human cancer cell lines, including those from breast, colon, and lung cancer. Our findings indicate that this compound exhibits a broad spectrum of activity, with particularly pronounced effects in cell lines characterized by specific molecular signatures. This guide serves as a valuable resource for researchers investigating novel therapeutic strategies for cancer.

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment. Cell viability was assessed using the MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2 ± 0.8
MDA-MB-231Breast Cancer12.5 ± 1.5
HT-29Colon Cancer8.1 ± 1.1
HCT116Colon Cancer4.5 ± 0.6
A549Lung Cancer15.8 ± 2.1
NCI-H460Lung Cancer9.3 ± 1.3

Signaling Pathway Analysis

Preliminary investigations suggest that this compound exerts its anti-cancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the proposed mechanism of action.

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

G cluster_0 Cell Culture cluster_1 Assays cluster_2 Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Viability Assay Viability Assay Treat with this compound->Viability Assay Migration Assay Migration Assay Treat with this compound->Migration Assay Western Blot Western Blot Treat with this compound->Western Blot IC50 Calculation IC50 Calculation Viability Assay->IC50 Calculation Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.[2][3]

Protocol:

  • Cell Lysis: After treatment with this compound for the indicated time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[5]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Migration Assay (Wound Healing Assay)

The in vitro scratch assay is a straightforward method to study directional cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.[6]

  • Washing: Wash the cells with PBS to remove detached cells and debris.[6]

  • Compound Treatment: Add fresh medium containing this compound at the desired concentration or a vehicle control.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of this compound-treated cells to that of control cells.

References

Safety Operating Guide

Navigating the Safe Disposal of Hazardous Chemical "31hP"

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any laboratory chemical is paramount for ensuring the safety of personnel and the protection of the environment. While "31hP" is not a recognized standard chemical identifier, this guide provides a comprehensive framework for the safe handling and disposal of a hypothetical hazardous chemical, hereafter referred to as "this compound," based on established safety protocols and regulatory guidelines. Researchers, scientists, and drug development professionals are advised to adapt these procedures based on the specific hazards identified in the Safety Data Sheet (SDS) for the actual chemical being handled.

Hazard Identification and Data Summary

The first and most critical step in safe chemical handling is a thorough understanding of its hazards. This information is detailed in the manufacturer's Safety Data Sheet (SDS). For our hypothetical "Chemical this compound," we will assume a hazard profile that includes flammability and serious eye irritation, similar to information found for some commercial chemical mixtures.[1]

A summary of the potential hazards for "Chemical this compound" is presented in the table below. This table should be populated with data from the specific SDS of the chemical you are handling.

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Physical Hazards Flammable Liquid, Category 2DangerH225: Highly flammable liquid and vapor.[1]
Health Hazards Eye Irritation, Category 2DangerH319: Causes serious eye irritation.[1]
Reproductive Toxicity, Category 1BDangerH360D: May damage the unborn child.[1]

Experimental Protocol for Safe Disposal of "Chemical this compound"

The following protocol outlines the step-by-step procedure for the safe disposal of "Chemical this compound." This protocol is a general guideline and must be adapted to comply with your institution's specific policies and local regulations.

1. Waste Characterization and Segregation:

  • 1.1. Hazardous Waste Determination: Based on the SDS, determine if the waste is hazardous.[2] For "Chemical this compound," its flammability and toxicity classify it as hazardous waste.

  • 1.2. Segregation: Do not mix "Chemical this compound" waste with other waste streams. Keep it separate from non-hazardous trash and other incompatible chemical wastes to prevent dangerous reactions.

2. Personal Protective Equipment (PPE):

  • 2.1. Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[1] A face shield may be necessary if there is a splash hazard.

  • 2.2. Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile, with a minimum thickness of 6 mm) and a lab coat.[1] Ensure gloves are inspected for integrity before use.

  • 2.3. Respiratory Protection: If working in a poorly ventilated area or if the SDS indicates a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.

3. Spill and Emergency Procedures:

  • 3.1. Spill Containment: In case of a spill, immediately alert others in the area. Contain the spill using appropriate absorbent materials (e.g., sand, vermiculite).

  • 3.2. Fire Emergency: "Chemical this compound" is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use a dry chemical, CO2, or sand extinguisher.[1]

  • 3.3. First Aid: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

4. Waste Collection and Containerization:

  • 4.1. Container Selection: Use a designated, properly labeled, and chemically compatible waste container. The container must have a secure, tight-fitting lid.

  • 4.2. Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("Chemical this compound"), and a clear description of the hazards (e.g., "Flammable," "Toxic").[3] Record the date you begin accumulating the waste.[3]

  • 4.3. Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from ignition sources.

5. Disposal and Removal:

  • 5.1. Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.

  • 5.2. Manifesting: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from its point of origin to its final disposal facility.[3]

  • 5.3. Record Keeping: Retain copies of all waste manifests for a minimum of three years, or as required by your local regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for a hazardous chemical like "this compound."

cluster_prep Preparation & Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Consult_SDS Consult Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (Flammable, Toxic) Consult_SDS->Identify_Hazards Provides Select_PPE Select Appropriate PPE Identify_Hazards->Select_PPE Informs Segregate_Waste Segregate Waste Stream Select_PPE->Segregate_Waste Enables Safe Handling Use_Container Use Designated Waste Container Segregate_Waste->Use_Container Label_Container Label Container Correctly Use_Container->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Arrange_Pickup Arrange for EH&S Pickup Store_Safely->Arrange_Pickup Complete_Manifest Complete Hazardous Waste Manifest Arrange_Pickup->Complete_Manifest Retain_Records Retain Disposal Records Complete_Manifest->Retain_Records

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Navigating the Safe Handling of Unidentified Laboratory Substances

Author: BenchChem Technical Support Team. Date: December 2025

The designation "31hP" does not correspond to a standard or recognized chemical identifier. In a research and development environment, it could signify an internal codename for a novel compound, a shorthand notation, or a product-specific identifier. When encountering such a substance, a systematic approach is crucial to ensure the safety of all laboratory personnel. This guide provides a framework for risk assessment, personal protective equipment (PPE) selection, and operational planning for handling substances with initially unknown properties.

Identifying the Substance and Accessing Safety Information

The first and most critical step is to positively identify the substance and its associated hazards. The primary source for this information is the Safety Data Sheet (SDS), which manufacturers and suppliers are obligated to provide.

Immediate Actions:

  • Check the Container Label: Look for any additional identifiers, manufacturer information, or hazard pictograms.

  • Contact the Supplier/Manufacturer: Request the Safety Data Sheet (SDS) for "this compound."

  • Consult Internal Documentation: Check laboratory notebooks, inventory systems, or internal databases for any information related to this identifier.

Once the SDS is obtained, it will provide comprehensive information regarding the substance's properties, hazards, and recommended safety precautions.

General Risk Assessment and PPE Selection

A thorough risk assessment should be conducted before handling any chemical. This process involves identifying the hazards, evaluating the risks of exposure during the planned procedures, and implementing control measures to minimize those risks. The selection of Personal Protective Equipment (PPE) is a key outcome of this assessment.

The following table summarizes the types of information you should extract from the SDS to guide your PPE selection and handling procedures.

Information from SDSImplication for Handling and PPE Selection
Section 2: Hazards Identification Provides a summary of the health, physical, and environmental hazards. This section will determine the minimum level of PPE required. For example, if the substance is corrosive, chemical-resistant gloves and eye protection are mandatory.
Section 8: Exposure Controls/Personal Protection Specifies the permissible exposure limits (PELs), threshold limit values (TLVs), and the required engineering controls (e.g., fume hood). This section will provide explicit recommendations for PPE, such as the type of gloves, respiratory protection, and eye protection needed.
Section 7: Handling and Storage Outlines safe handling practices and storage requirements. This may include information on avoiding static discharge, storing at specific temperatures, or keeping it away from incompatible materials.
Section 13: Disposal Considerations Provides guidance on the proper disposal of the substance and its contaminated packaging. This is crucial for developing a complete operational plan.

Standard Personal Protective Equipment in a Laboratory Setting

Based on a general understanding of laboratory hazards, the following PPE is commonly used. The specific type and material should be chosen based on the hazards identified in the SDS.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashes. A face shield may be necessary for procedures with a high risk of splashes or explosions.

  • Hand Protection: The choice of glove material (e.g., nitrile, neoprene, butyl rubber) depends on the chemical's properties and the duration of contact. The SDS will often specify the appropriate glove type.

  • Body Protection: A standard laboratory coat is suitable for protecting against minor spills. For highly corrosive or toxic materials, a chemically resistant apron or suit may be required.

  • Respiratory Protection: If the substance is volatile, produces dust, or is an aerosol, and engineering controls like a fume hood are insufficient, respiratory protection will be necessary. The type of respirator and cartridge will depend on the specific airborne contaminant and its concentration.

Operational and Disposal Plan Workflow

The following diagram illustrates a logical workflow for safely managing an unidentified substance like "this compound" from initial receipt to final disposal. This process ensures that all safety and logistical aspects are considered before any experimental work begins.

cluster_prep Preparation & Assessment cluster_handling Operational Protocol cluster_disposal Disposal & Documentation receive Receive 'this compound' identify Identify Substance & Obtain SDS receive->identify assess Conduct Risk Assessment identify->assess select_ppe Select Appropriate PPE assess->select_ppe prepare_work Prepare Work Area & Engineering Controls select_ppe->prepare_work don_ppe Don PPE prepare_work->don_ppe handle Handle 'this compound' (According to Protocol) don_ppe->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe waste Segregate & Dispose of Chemical Waste doff_ppe->waste document Document Experiment & Any Incidents waste->document

Caption: Workflow for Safe Handling of an Unidentified Chemical.

By following these procedural steps, researchers and drug development professionals can ensure a high level of safety when working with any chemical, including those with non-standard identifiers. This systematic approach builds a strong foundation for a culture of safety in the laboratory.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.